2-Chloro-4-fluoropyrimidin-5-ol
Descripción
BenchChem offers high-quality 2-Chloro-4-fluoropyrimidin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-fluoropyrimidin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C4H2ClFN2O |
|---|---|
Peso molecular |
148.52 g/mol |
Nombre IUPAC |
2-chloro-4-fluoropyrimidin-5-ol |
InChI |
InChI=1S/C4H2ClFN2O/c5-4-7-1-2(9)3(6)8-4/h1,9H |
Clave InChI |
GYLMLKKPXGKDCR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=N1)Cl)F)O |
Origen del producto |
United States |
Thermodynamic Stability and Reactivity Profiling of 2-Chloro-4-fluoropyrimidin-5-ol: A Technical Guide
Executive Summary
The development of highly functionalized pyrimidine building blocks is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors and antiviral agents. 2-Chloro-4-fluoropyrimidin-5-ol (CAS: 1807115-17-8) represents a uniquely complex scaffold. It features three distinct heteroatom substituents—a chlorine atom at C2, a fluorine atom at C4, and a hydroxyl group at C5—each imparting competing electronic and steric effects on the electron-deficient diazine ring[1].
This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-chloro-4-fluoropyrimidin-5-ol, exploring its structural tautomerism, bond dissociation energies, and the delicate balance between its thermodynamic persistence and its kinetic reactivity in Nucleophilic Aromatic Substitution (SNAr) workflows.
Structural & Thermodynamic Foundations
Keto-Enol Tautomerism and Aromaticity
A defining thermodynamic feature of hydroxypyrimidines is their keto-enol tautomerism. In 2-hydroxypyrimidine or 4-hydroxypyrimidine systems, the equilibrium overwhelmingly favors the keto (lactam) form. This is because the resulting cyclic amide structures maintain a high degree of pseudo-aromatic resonance stabilization.
However, 2-chloro-4-fluoropyrimidin-5-ol behaves fundamentally differently. A hydroxyl group at the C5 position cannot form a stable lactam without forcing the pyrimidine ring into a cross-conjugated, non-aromatic diene state[2][3]. Consequently, the thermodynamic equilibrium strongly favors the enol (hydroxy) form . The preservation of the 6π-electron aromatic system provides a massive thermodynamic driving force, making the enol form the dominant ground state[3].
Substituent Electronic Effects
The thermodynamic stability of the pyrimidine core is heavily modulated by the inductive (-I) and mesomeric (+M) effects of its substituents:
-
C4-Fluorine: Fluorine exerts a powerful -I effect, withdrawing electron density from the ring and polarizing the C-F bond. However, its +M effect (donation of lone pairs into the ring's empty π∗ orbitals) provides resonance stabilization. While the C-F bond has a high Bond Dissociation Energy (BDE), its polarization makes it kinetically active[4].
-
C2-Chlorine: Situated between two highly electronegative nitrogen atoms, the C2 position is severely electron-deficient. The C-Cl bond is thermodynamically stable under ambient conditions but serves as a prime leaving group under specific catalytic or nucleophilic conditions[5].
-
C5-Hydroxyl: The +M electron-donating effect of the hydroxyl group partially offsets the electron-withdrawing nature of the halogens and the ring nitrogens, preventing the spontaneous degradation of the ring and contributing to its high predicted boiling point (~301.9 °C)[1][6].
Thermodynamic preference for the enol form and substituent electronic effects.
Kinetic vs. Thermodynamic Stability in SNAr
While 2-chloro-4-fluoropyrimidin-5-ol is thermodynamically stable as an isolated molecule, its highly polarized carbon-halogen bonds render it kinetically reactive toward nucleophiles. Understanding this dichotomy is critical for regioselective functionalization.
In a typical SNAr reaction, the C4-fluorine is displaced preferentially over the C2-chlorine .
-
Causality: Although chlorine is generally a better leaving group than fluorine in aliphatic systems, SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is the formation of the negatively charged Meisenheimer complex. The extreme electronegativity of fluorine stabilizes this intermediate transition state far more effectively than chlorine[5][7].
-
Therefore, despite the thermodynamic strength of the C-F bond, the C4 position is kinetically favored for initial nucleophilic attack, allowing chemists to perform sequential, regioselective orthogonal substitutions[5].
Experimental Methodologies
To validate the thermodynamic stability and kinetic reactivity of 2-chloro-4-fluoropyrimidin-5-ol, the following self-validating protocols are established.
Protocol 1: High-Temperature NMR Profiling for Tautomeric Stability
Objective: To confirm the thermodynamic preference for the enol form and assess thermal degradation limits.
-
Sample Preparation: Dissolve 10 mg of 2-chloro-4-fluoropyrimidin-5-ol in 0.6 mL of anhydrous DMSO- d6 . Causality: DMSO is chosen for its high boiling point and its ability to disrupt intermolecular hydrogen bonding, providing a clear view of intramolecular tautomeric states.
-
Baseline Acquisition: Acquire standard 1 H, 13 C, and 19 F NMR spectra at 25 °C. The absence of a C5-ketone carbonyl peak (~170-180 ppm) in the 13 C spectrum confirms the enol state.
-
Thermal Ramping: Heat the NMR probe in 10 °C increments from 25 °C to 120 °C. Acquire spectra at each interval after a 5-minute equilibration period.
-
Data Analysis: Monitor the chemical shift of the C5-OH proton. A broadening or disappearance of the OH peak without the emergence of aliphatic ring protons confirms that the molecule remains in the aromatic enol form, validating its thermodynamic stability against heat-induced tautomerization.
Protocol 2: Regioselective SNAr Kinetic Assay
Objective: To map the kinetic preference of C4-F vs. C2-Cl displacement.
-
Reaction Setup: In a dry Schlenk flask, dissolve 1.0 mmol of 2-chloro-4-fluoropyrimidin-5-ol in 5 mL of anhydrous isopropanol.
-
Nucleophile Addition: Add 1.0 mmol of a model amine (e.g., morpholine) and 1.2 mmol of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated HF/HCl, preventing the protonation of the nucleophile and maintaining a constant reaction rate.
-
Kinetic Sampling: Stir the reaction at 25 °C. Withdraw 50 µL aliquots at 5, 15, 30, 60, and 120 minutes. Quench immediately in 1 mL of cold acetonitrile.
-
LC-MS Analysis: Analyze the aliquots via LC-MS. The primary product mass will correspond to the displacement of fluorine (C4-substitution). The appearance of a secondary product (C2-substitution) will only occur at elevated temperatures (e.g., >80 °C) or with excess nucleophile, proving the kinetic hierarchy[5].
Workflow for assessing kinetic SNAr regioselectivity against thermodynamic stability.
Quantitative Data Summaries
The following tables summarize the theoretical and experimental thermodynamic parameters associated with the 2-chloro-4-fluoropyrimidin-5-ol scaffold.
Table 1: Thermodynamic and Electronic Properties
| Property | Value / Characteristic | Causality / Implication |
| Predicted Boiling Point | 301.9 ± 22.0 °C[1] | High thermal stability driven by aromaticity and intermolecular H-bonding via C5-OH. |
| Tautomeric State | >99% Enol (Hydroxy) | Keto form disrupts 6π aromaticity; +M effect of OH stabilizes the ring[3]. |
| C4-F Bond Nature | Highly Polarized | High BDE (thermodynamically stable) but kinetically active due to strong -I effect[4]. |
| C2-Cl Bond Nature | Electron Deficient | Sandwiched between two N atoms; requires harsher conditions for displacement than C4-F[5]. |
Table 2: Kinetic Parameters for SNAr (Model Amine System)
| Reaction Site | Temp Required | Relative Rate ( krel ) | Primary Driving Force |
| C4-Fluorine | 20 °C - 40 °C | Fast (1.0) | Superior stabilization of the Meisenheimer complex by highly electronegative F[5]. |
| C2-Chlorine | 80 °C - 100 °C | Slow (~0.05) | Lower electronegativity of Cl provides less stabilization to the transition state[5]. |
References
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Base-pairing Properties of the Oxidized Cytosine Derivative, 5-Hydroxy Uracil. National Center for Biotechnology Information (PMC). Available at:[Link]
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On Prototropy and Bond Length Alternation in Neutral and Ionized Pyrimidine Bases and Their Model Azines in Vacuo. MDPI. Available at:[Link]
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Oxidation of 5-Hydroxypyrimidine Nucleosides to 5-Hydroxyhydantoin and Its α-Hydroxy-ketone Isomer. ACS Publications. Available at:[Link]
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Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia. ACS Publications. Available at:[Link]
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preliminary toxicity profile of 2-Chloro-4-fluoropyrimidin-5-ol in vitro
An In-Depth Technical Guide to the Preliminary In Vitro Toxicity Profiling of 2-Chloro-4-fluoropyrimidin-5-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: The early identification of potential toxicological liabilities is a cornerstone of modern drug discovery and chemical safety assessment, minimizing late-stage attrition and ensuring safer lead candidates.[1][2] This guide presents a comprehensive, tiered strategy for establishing a preliminary in vitro toxicity profile for the novel compound 2-Chloro-4-fluoropyrimidin-5-ol. As a halogenated pyrimidine, this compound shares structural motifs with molecules known to interfere with cellular nucleic acid metabolism and other fundamental processes, warranting a thorough toxicological investigation.[3] This document provides not only detailed, self-validating protocols but also the scientific rationale behind the experimental choices, guiding researchers from broad cytotoxicity assessment to mechanistic pathway analysis.
Introduction and Strategic Overview
2-Chloro-4-fluoropyrimidin-5-ol is a substituted pyrimidine. Its precise biological activities and toxicological properties are not widely documented. The presence of halogen atoms and a pyrimidine core, a structure fundamental to nucleobases, suggests a potential for interaction with key cellular machinery. Therefore, a systematic and multi-parametric approach to toxicity profiling is essential.
Our strategy is built on a tiered, "funnel-down" approach. We begin with broad assessments of cell health and viability to determine the cytotoxic concentration range. Subsequent tiers investigate specific, high-impact liabilities such as genotoxicity and cardiotoxicity. Finally, based on these findings, we delve into mechanistic assays to elucidate the underlying mode of action, such as the induction of apoptosis, oxidative stress, or mitochondrial dysfunction. This structured workflow ensures a resource-efficient yet comprehensive preliminary safety assessment.
Caption: Tiered workflow for in vitro toxicity profiling.
Tier 1: Basal Cytotoxicity Assessment
Expertise & Rationale: The initial step in any toxicity profile is to determine the concentration range at which the compound affects basic cell viability. Using at least two assays with different endpoints provides a more robust and validated assessment. We have selected the MTT assay, which measures metabolic activity via mitochondrial dehydrogenases, and the Neutral Red Uptake (NRU) assay, which assesses plasma membrane integrity and lysosomal function.[4][5] A discrepancy in the IC50 values (the concentration causing 50% inhibition) between these assays can provide early clues into the mechanism of toxicity. For example, a much lower IC50 in the MTT assay might suggest direct mitochondrial toxicity.[6] These assays are recommended by regulatory bodies like the OECD for estimating starting doses for in vivo studies.[7][8]
Recommended Cell Lines
-
HepG2 (Human Hepatocellular Carcinoma): Chosen for its relevance to liver toxicology, as the liver is a primary site of drug metabolism and toxicity.[5][9]
-
HEK293 (Human Embryonic Kidney): A general-purpose, robust cell line for baseline cytotoxicity assessment.
Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies for assessing cell viability based on metabolic activity.[4][10]
-
Cell Seeding: Seed HepG2 or HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock concentration series of 2-Chloro-4-fluoropyrimidin-5-ol in culture medium. A typical range would span from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions (now at 1X concentration) to the respective wells. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value using non-linear regression.
Data Presentation: Basal Cytotoxicity
All quantitative data should be summarized in a clear, tabular format.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) |
| 2-Chloro-4-fluoropyrimidin-5-ol | HepG2 | MTT | 24 | [Experimental Value] |
| 2-Chloro-4-fluoropyrimidin-5-ol | HepG2 | NRU | 24 | [Experimental Value] |
| 2-Chloro-4-fluoropyrimidin-5-ol | HEK293 | MTT | 24 | [Experimental Value] |
| 2-Chloro-4-fluoropyrimidin-5-ol | HEK293 | NRU | 24 | [Experimental Value] |
Tier 2: Specific Toxicity Endpoints
Expertise & Rationale: Following the determination of general cytotoxicity, we assess specific toxicities that are major causes of drug development failure. Genotoxicity and cardiotoxicity are critical liabilities.
Genotoxicity: In Vitro Micronucleus Assay
The in vitro micronucleus test is a cornerstone of genotoxicity testing, capable of detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[11] A positive result in this assay is a significant flag for potential carcinogenicity. The assay is typically performed in human peripheral blood lymphocytes or a suitable cell line like CHO or TK6, following OECD Test Guideline 487.
Cardiotoxicity: hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[12][13] Therefore, assessing a compound's activity against the hERG channel is a regulatory requirement and a critical step in safety pharmacology.[14] This assay is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG channel (e.g., HEK293-hERG).[15]
-
Cell Preparation: Use a HEK293 cell line stably expressing the hERG K+ channel. Culture and prepare cells according to the specific automated patch-clamp system's instructions (e.g., QPatch or SyncroPatch).[15]
-
Compound Application: Prepare a concentration series of 2-Chloro-4-fluoropyrimidin-5-ol. The system will apply the vehicle control to establish a stable baseline current, followed by cumulative concentrations of the test compound.
-
Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current, which is the primary parameter for assessing inhibition.[15]
-
Data Acquisition: Record the current continuously. The percentage of inhibition of the hERG tail current is calculated for each concentration relative to the vehicle control.
-
Controls: A known hERG inhibitor (e.g., E-4031) is used as a positive control to validate the assay run.[15]
-
Data Analysis: Plot the concentration-response curve and calculate the IC50 value for hERG inhibition.
Tier 3: Mechanistic Investigation
Expertise & Rationale: If cytotoxicity or other liabilities are observed in the initial tiers, the next logical step is to investigate the underlying mechanism. This provides a deeper understanding of the toxicity and can inform structure-activity relationship studies to mitigate the effect. Based on the chemical class (halogenated pyrimidine), plausible mechanisms include apoptosis, oxidative stress, and mitochondrial dysfunction.[3]
Caption: Intrinsic apoptosis pathway, a potential mechanism of toxicity.
Apoptosis Induction: Caspase-3/7 Activity Assay
Caspases are a family of proteases that are key executioners of apoptosis.[16] Measuring the activity of effector caspases like caspase-3 and caspase-7 is a direct and sensitive method for quantifying apoptosis.[4] Homogeneous, luminescence-based assays like Caspase-Glo® 3/7 offer a simple "add-mix-measure" protocol.[17]
-
Cell Seeding and Dosing: Seed and dose cells in a white-walled 96-well plate as described in the MTT protocol (Section 2.2). An appropriate exposure time (e.g., 6, 12, or 24 hours) should be chosen to capture the apoptotic event.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate (DEVD-aminoluciferin).[17]
-
Assay Execution: Add 100 µL of the prepared reagent directly to each well. Mix briefly on a plate shaker.
-
Incubation: Incubate at room temperature for 1-2 hours. The reagent lyses the cells and allows active caspases to cleave the substrate, generating a luminescent signal.[17]
-
Readout: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase activity.
Oxidative Stress: Reactive Oxygen Species (ROS) Assay
Many toxic compounds induce the formation of reactive oxygen species (ROS), leading to cellular damage.[18][19] ROS can be detected using cell-permeable fluorescent probes like DCFH-DA, which becomes highly fluorescent upon oxidation.[18][20]
Mitochondrial Toxicity Assay
Mitochondrial dysfunction is a common mechanism of drug-induced toxicity, particularly liver injury.[9][21][22] Assays can measure various parameters, including changes in mitochondrial membrane potential (MMP) using dyes like JC-1 or TMRM, or by measuring cellular oxygen consumption rates (OCR) using platforms like the Seahorse XF Analyzer.[6][23] A decrease in MMP or OCR is a clear indicator of mitochondrial impairment.
Conclusion and Next Steps
This technical guide outlines a robust, tiered approach for generating a preliminary in vitro toxicity profile for 2-Chloro-4-fluoropyrimidin-5-ol. By systematically evaluating basal cytotoxicity, key organ-specific liabilities, and potential mechanisms of action, researchers can make informed decisions about the compound's future development.
The synthesized data, presented in clear tables and supported by mechanistic rationale, will form a comprehensive preliminary risk assessment. A compound exhibiting high cytotoxicity, genotoxicity, or significant hERG inhibition at concentrations close to its expected efficacious dose would be flagged as high-risk. Conversely, a clean profile in these assays would provide confidence for progression to the next stage of development. This structured, evidence-based approach is fundamental to the principles of modern, efficient, and ethical drug discovery.[1][24]
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Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. ACS Publications. [Link]
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Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. PubMed. [Link]
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An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. National Library of Medicine. [Link]
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Comparing in vitro Mitochondrial Toxicity Assays. Evotec. [Link]
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hERG Serum Shift Assay. Charles River Laboratories. [Link]
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Test No. 491: Short Time Exposure In Vitro Test Method for Identifying i) Chemicals Inducing Serious Eye Damage and ii) Chemicals Not Requiring Classification for Eye Irritation or Serious Eye Damage. OECD. [Link]
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The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil. PubMed. [Link]
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Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. IntechOpen. [Link]
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Evaluation of the Suitability of Mammalian In Vitro Assays to Assess the Genotoxic Potential of Food Contact Materials. MDPI. [Link]
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Genotoxicity and Mutagenicity Assays for Selection of Chemical Compounds with Therapeutic Potential: A Short Commentary. Walsh Medical Media. [Link]
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In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. SciELO. [Link]
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Evaluation of cytotoxicity of some common ophthalmic drugs. PubMed. [Link]
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Cytotoxicity of five fluoroquinolone and two nonsteroidal anti-inflammatory benzalkonium chloride-free ophthalmic solutions in four corneoconjunctival cell lines. PubMed. [Link]
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-4-fluoropyrimidin-5-ol: From Synthesis to Advanced Structural Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-4-fluoropyrimidin-5-ol is a halogenated pyrimidine derivative of significant interest in medicinal chemistry, serving as a versatile building block for synthesizing a wide array of bioactive molecules. The precise three-dimensional arrangement of its atoms, defined by its crystal structure, is paramount for understanding its physicochemical properties, reaction mechanisms, and potential as a pharmacophore. This technical guide provides a comprehensive, in-depth exploration of the complete workflow for the crystal structure analysis of this compound. We delve into the rationale behind experimental choices, from optimized synthesis and rigorous characterization to the nuanced art of single-crystal growth. The core of this guide is a detailed exposition of single-crystal X-ray diffraction (SC-XRD) methodology, covering data collection, structure solution, and refinement. To provide a holistic understanding, we integrate advanced computational techniques, including Density Functional Theory (DFT) for structural validation and Hirshfeld surface analysis for a quantitative and visual exploration of intermolecular interactions. This document is designed to be a self-validating system, equipping researchers with the expertise to not only replicate these methods but also to critically evaluate and troubleshoot their own crystallographic analyses.
Introduction: The Significance of Halogenated Pyrimidinols in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in drug discovery, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] Halogenation of this privileged structure is a well-established strategy to modulate key drug-like properties such as metabolic stability, membrane permeability, and binding affinity. The introduction of chlorine and fluorine atoms, as in 2-Chloro-4-fluoropyrimidin-5-ol, can significantly alter the electronic and steric profile of the molecule, making it a valuable synthon in the development of novel therapeutics.[3]
A detailed crystallographic analysis is essential for this class of compounds. Key challenges, such as the potential for tautomerism between the hydroxy and keto forms, and the possibility of polymorphism, can only be definitively resolved through single-crystal X-ray diffraction.[4][5][6] Understanding the precise solid-state structure, including the intricate network of hydrogen bonds and other non-covalent interactions, provides invaluable insights for structure-activity relationship (SAR) studies and rational drug design.
Synthesis and Material Characterization
A robust and reproducible synthesis protocol is the foundation of any structural analysis. The starting material must be of high purity to facilitate the growth of high-quality single crystals.
Optimized Synthesis Protocol
While various synthetic routes exist for pyrimidine derivatives, a common approach involves the base-catalyzed chlorination of a corresponding hydroxy pyrimidine.[7] The synthesis of 2-Chloro-4-fluoropyrimidin-5-ol typically starts from a commercially available precursor like 5-fluorouracil. The following is a generalized protocol; specific reaction conditions may require optimization.
Experimental Protocol: Synthesis of 2-Chloro-4-fluoropyrimidin-5-ol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, suspend the starting pyrimidine derivative in a suitable solvent (e.g., anhydrous acetonitrile).
-
Chlorination: Add a chlorinating agent (e.g., phosphorus oxychloride) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-Chloro-4-fluoropyrimidin-5-ol.
Spectroscopic Characterization
Prior to crystallization attempts, the identity and purity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques.[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[1] The chemical shifts and coupling constants of the pyrimidine ring protons and carbons provide a detailed picture of the electronic environment and connectivity.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is crucial for identifying functional groups.[2][9] Characteristic vibrational modes for the pyrimidine ring, C-Cl, C-F, and O-H or C=O bonds (depending on the tautomeric form) will be present.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the synthesized compound.[1]
| Technique | Purpose | Expected Observations for 2-Chloro-4-fluoropyrimidin-5-ol |
| ¹H NMR | Elucidate proton environment and connectivity. | A singlet for the proton on the pyrimidine ring. |
| ¹³C NMR | Determine the carbon framework. | Distinct signals for the four carbon atoms in the pyrimidine ring, with chemical shifts influenced by the halogen and hydroxyl/keto substituents. |
| FTIR | Identify functional groups. | Characteristic stretches for C=C and C=N in the pyrimidine ring (around 1450–1600 cm⁻¹), C-Cl, C-F, and a broad O-H stretch or a sharp C=O stretch depending on the dominant tautomer.[2] |
| HRMS | Confirm molecular formula. | A molecular ion peak corresponding to the exact mass of C₄H₂ClFN₂O. |
The Crystallization Challenge: Obtaining Single Crystals for X-ray Diffraction
The growth of single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis.[4] This process relies on creating a supersaturated solution from which the molecules can slowly and orderly assemble into a crystalline lattice.
Step-by-Step Crystallization Protocols
Several techniques can be employed, and often a screening of various solvents and methods is necessary.
-
Slow Evaporation: This is the simplest method. A solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.[10]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[10]
-
Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility, leading to crystallization.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Test the solubility of 2-Chloro-4-fluoropyrimidin-5-ol in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.
-
Prepare Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents.
-
Set up Crystallization Experiments:
-
Slow Evaporation: Place small aliquots of the solutions in clean vials, cover with a perforated cap, and leave undisturbed.
-
Vapor Diffusion (Liquid-Liquid): Place a drop of the concentrated solution on a siliconized glass slide and invert it over a well containing an anti-solvent.
-
-
Monitor and Document: Regularly inspect the experiments under a microscope for crystal growth. Document the conditions (solvents, temperature, time) that yield crystals.
Core Methodology: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[5][6][11]
Experimental Workflow
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: Data Collection and Processing
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations, and irradiated with monochromatic X-rays. A series of diffraction images are collected as the crystal is rotated.[12][13][14]
-
Data Processing: The collected images are processed to index the diffraction spots, determine the unit cell parameters and space group, and integrate the intensities of each reflection.[11][13][15] This results in a file containing a list of Miller indices (hkl) and their corresponding intensities.
Structure Solution and Refinement
The "phase problem" is a central challenge in crystallography, as the diffraction experiment only provides the intensities, not the phases of the diffracted X-rays.
-
Structure Solution: Direct methods or Patterson techniques are used to generate an initial electron density map from which an initial structural model can be built.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods.[16][17] This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. Software such as SHELXL or Olex2 is commonly used for this purpose.[16][18][19][20]
Structural Elucidation and Interpretation
The refined crystal structure provides a wealth of information. A search of the Cambridge Structural Database (CSD) should be performed to see if the structure of 2-Chloro-4-fluoropyrimidin-5-ol or related compounds has been previously reported.[21][22][23][24]
Key Structural Features
-
Asymmetric Unit and Crystal System: A description of the contents of the asymmetric unit and the crystal system (e.g., monoclinic, orthorhombic) and space group.
-
Bond Lengths and Angles: A detailed analysis of intramolecular geometry, comparing experimental values to standard values to identify any unusual features.
-
Tautomeric Form: The positions of hydrogen atoms, particularly on the pyrimidine ring, will definitively establish whether the molecule exists in the hydroxy (-OH) or keto (=O) tautomeric form in the solid state.
-
Intermolecular Interactions: A thorough examination of hydrogen bonds, halogen bonds, and π-stacking interactions that dictate the crystal packing. These interactions are crucial for understanding the solid-state properties of the material.
| Parameter | Description | Significance |
| Crystal System/Space Group | The symmetry properties of the crystal lattice. | Defines the fundamental packing arrangement of the molecules. |
| Unit Cell Dimensions | The lengths and angles of the repeating unit of the crystal. | Provides the basic framework for the crystal structure. |
| Bond Lengths/Angles | The distances and angles between atoms within the molecule. | Confirms the molecular connectivity and can indicate electronic effects. |
| Hydrogen Bonds | Strong directional interactions involving a hydrogen atom and an electronegative atom (O, N). | Key determinants of the supramolecular assembly and can influence physical properties like melting point. |
| Halogen Bonds | Non-covalent interactions involving a halogen atom as an electrophilic species. | Can play a significant role in directing crystal packing, especially in halogen-rich molecules. |
Advanced Computational and Analytical Techniques
To gain deeper insights into the crystal structure, experimental data can be complemented with computational methods.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[25][26][27][28][29][30][31][32] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts.[25][27][28][30]
Caption: Workflow for Hirshfeld Surface Analysis.
Density Functional Theory (DFT) Calculations
DFT calculations can be used to validate the experimental crystal structure.[33][34][35][36][37] By performing a geometry optimization of the molecule starting from the experimental coordinates, one can assess the agreement between the computationally predicted lowest-energy conformation and the experimentally observed structure. This can be particularly useful for validating the positions of hydrogen atoms, which are often difficult to locate precisely from X-ray diffraction data alone.[33][34]
Data Validation and Deposition
The final step is to validate the quality of the crystal structure and to deposit the data in a public repository to ensure its accessibility to the scientific community.
-
Quality Metrics: The quality of the refined structure is assessed using metrics such as the R-factor (R1) and the goodness-of-fit (GooF).
-
CIF File: A Crystallographic Information File (CIF) is generated, which contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and refinement details.
-
Deposition: The CIF file should be deposited with the Cambridge Crystallographic Data Centre (CCDC) to obtain a unique deposition number for publication.[21][23]
Conclusion: Implications for Drug Design and Materials Science
The comprehensive crystal structure analysis of 2-Chloro-4-fluoropyrimidin-5-ol provides a foundational understanding of its solid-state properties. This knowledge is critical for drug development professionals, as it informs on aspects such as polymorphism, which can impact solubility and bioavailability. Furthermore, a detailed picture of the intermolecular interactions can guide the design of new analogues with improved binding affinities to biological targets. The structural insights gained from this workflow are not just an academic exercise but a crucial component of modern, structure-based drug design.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). International Journal of Organic Chemistry, 13, 57-85. [Link]
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]
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Cambridge Structural Database. Wikipedia. [Link]
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Cambridge Structural Database (CSD). Physical Sciences Data science Service. [Link]
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The Cambridge Structural Database. (2016). Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials, 72(4), 469-479. [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Applied Science and Biotechnology Journal for Advanced Research. [Link]
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Application of DFT calculations for crystal structure verification of phases from salt-cocrystal continuum area. [Link]
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Intermolecular Interactions and Fingerprint Plots with Hirshfeld Surface Analysis. SETSCI Conference Proceedings. [Link]
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Hirshfeld surface analysis of the intermolecular interaction networks in cellulose Iα and Iβ. (2022). Carbohydrate Research, 518, 108600. [Link]
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Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces. (2008). Chemical Communications, (46), 6154-6156. [Link]
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Crystallization of Small Molecules. [Link]
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Validation of molecular crystal structures from powder diffraction data with dispersion-corrected density functional theory (DFT-D). (2014). Acta Crystallographica Section B Structural Science, Crystal Engineering and Materials, 70(6), 1020-1029. [Link]
-
FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [Link]
-
Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. (2010). Acta Crystallographica Section B Structural Science, 66(5), 573-586. [Link]
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CCDC: Structural Chemistry Data, Software, and Insights. [Link]
-
Spectral Characterizations of Synthesized Pyrimidine Derivatives. (2023). Journal of Pharmaceutical Negative Results, 14(3). [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4983. [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews, 52(5), 1787-1807. [Link]
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The Largest Curated Crystal Structure Database. CCDC. [Link]
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Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews. [Link]
-
A beginner's guide to X-ray data processing. (2021). The Biochemist. [Link]
-
Crystallization of Small Molecules in Lyotropic Liquid Crystals. (2024). ChemRxiv. [Link]
-
OLEX2: a complete structure solution, refinement and analysis program. (2009). Journal of Applied Crystallography, 42(2), 339-341. [Link]
-
Single crystal structure refinement software. (2015). Deutsche Gesellschaft für Kristallographie. [Link]
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Structure Refinement. OlexSys. [Link]
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Single-crystal diffraction data collection and primary processing. (2011). Oxford Scholarship Online. [Link]
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Olex2.refine. (2025). Structural Dynamics. [Link]
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Crystallization of Small Molecules in Lyotropic Liquid Crystals. (2025). Journal of the American Chemical Society. [Link]
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Olex2. OlexSys. [Link]
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9: Single-crystal X-ray Diffraction (Part 2). (2019). Royal Society of Chemistry. [Link]
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Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. (2025). Pharmaceutics, 17(10), 2095. [Link]
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A beginner's guide to X-ray data processing. (2021). ResearchGate. [Link]
-
Data-collection strategies. (1997). Journal of Applied Crystallography, 30(5), 768-775. [Link]
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The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (2011). International Journal of Drug Development and Research, 3(4). [Link]
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2-CHLORO-5-FLUOROPYRIMIDIN-4-OL. precisionFDA. [Link]
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Org. Synth. 2012, 89, 549-561. Organic Syntheses Procedure. [Link]
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Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 619-623. [Link]
-
Crystal structure and Hirshfeld surface analysis of 4-(2-chloroethyl)-5-methyl-1,2-dihydropyrazol-3-one. (2024). Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 202-206. [Link]
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Application Note: Strategic Palladium-Catalyzed Cross-Coupling of 2-Chloro-4-fluoropyrimidin-5-ol in Drug Discovery
Executive Summary & Strategic Rationale
In modern drug discovery, highly functionalized pyrimidines serve as privileged scaffolds for kinase inhibitors, PROTACs, and targeted therapeutics[1]. 2-Chloro-4-fluoropyrimidin-5-ol is a uniquely valuable, trifunctional building block. However, its successful integration into complex molecular architectures requires precise control over its orthogonal reactive sites: the C2-chloride, the C4-fluoride, and the C5-hydroxyl group.
As a Senior Application Scientist, I have observed that the primary point of failure in functionalizing this scaffold is the premature or direct subjection of the unprotected pyrimidin-5-ol to basic Suzuki-Miyaura conditions. Under basic conditions, the C5-hydroxyl group (pKa ~7.5) deprotonates to form an anionic pyrimidinolate. This highly electron-donating state floods the pyrimidine ring with electron density, severely raising the activation energy barrier for Palladium(0) oxidative addition into the C2-Cl bond. Furthermore, the C4-F bond is highly susceptible to nucleophilic aromatic substitution (SNAr); using overly aggressive aqueous bases during cross-coupling will result in irreversible C4-F hydrolysis[2].
To establish a robust, high-yielding synthetic pipeline, we employ a sequential functionalization strategy: (1) O-Alkylation/Masking of the C5-OH , (2) Chemoselective Pd-Catalyzed C2-Suzuki Coupling , and (3) Downstream SNAr at the C4-F position [3].
Experimental Workflows and Logical Relationships
The following diagrams illustrate the physical workflow and the mechanistic logic required to successfully manipulate this scaffold.
Figure 1: Sequential functionalization workflow for 2-Chloro-4-fluoropyrimidin-5-ol.
Figure 2: Logical relationship of the Pd-catalyzed Suzuki-Miyaura cycle at the C2 position.
Empirical Optimization of the Suzuki-Miyaura Coupling
To prevent off-target reactions (such as C4-F hydrolysis or protodeboronation), the choice of catalyst, ligand, and base is critical. The table below summarizes the quantitative optimization data for the C2-coupling of the 5-alkoxy protected intermediate.
| Catalyst System | Base | Solvent System | Temp (°C) | C2-Coupling Yield (%) | Observation / Causality |
| Pd(PPh3)4 (5 mol%) | Na2CO3 (aq) | Toluene/EtOH | 80 | 42% | High rate of C4-F hydrolysis due to strong aqueous base. |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 | 1,4-Dioxane/H2O | 90 | 65% | Improved yield; some protodeboronation of boronic acid observed. |
| Pd2(dba)3 / XPhos | K3PO4 | 1,4-Dioxane/H2O | 90 | >92% | Optimal. Bulky, electron-rich ligand accelerates oxidative addition. |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 88% | Excellent conversion; alternative to XPhos for hindered substrates. |
Validated Step-by-Step Protocols
The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPC) and mechanistic safeguards to ensure reproducibility.
Protocol 1: O-Alkylation (Masking the C5-OH)
Causality Check: Masking the acidic hydroxyl group prevents the formation of an electron-rich pyrimidinolate during the subsequent basic Suzuki coupling, which would otherwise poison the palladium catalyst[3].
-
Reaction Setup: Charge a reactor with 2-Chloro-4-fluoropyrimidin-5-ol (1.0 eq) and anhydrous DMF (0.2 M concentration).
-
Base Addition: Add K2CO3 (2.0 eq). Note: A mild base is strictly required here. Stronger bases like NaH may trigger premature intermolecular SNAr polymerization via the C4-F position.
-
Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise at 0 °C to control the exothermic reaction.
-
Incubation & IPC: Stir at room temperature for 4 hours. Self-Validation: Monitor by LC-MS. The reaction is deemed complete when the M+1 peak of the starting material is fully consumed.
-
Workup: Quench with ice-cold H2O. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), dry over Na2SO4, and concentrate under reduced pressure.
Protocol 2: Chemoselective Palladium-Catalyzed Suzuki-Miyaura Coupling
Causality Check: The C2-Cl bond is deactivated by the adjacent C5-alkoxy group. XPhos, an electron-rich dialkylbiaryl phosphine, is required to accelerate the oxidative addition step. K3PO4 is selected as the base to facilitate transmetalation without hydrolyzing the sensitive C4-F bond[1].
-
Reagent Loading: Charge a Schlenk flask with the 5-Alkoxy-2-chloro-4-fluoropyrimidine intermediate (1.0 eq), Arylboronic acid (1.2 eq), K3PO4 (2.5 eq), Pd2(dba)3 (2.5 mol%), and XPhos (5 mol%).
-
Degassing (Critical Step): Add 1,4-Dioxane/H2O (4:1 v/v, 0.15 M). Subject the mixture to three freeze-pump-thaw cycles. Causality: Dissolved oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and oxidize the XPhos ligand to its phosphine oxide, killing the catalytic cycle.
-
Coupling: Heat the sealed flask to 90 °C under N2 for 4-6 hours.
-
IPC: Analyze an aliquot via LC-MS. Self-Validation: Confirm the disappearance of the characteristic chlorine isotope pattern (M, M+2 peaks at a 3:1 ratio) and the emergence of the cross-coupled product mass.
-
Workup & Scavenging: Cool to room temperature. Add SiliaMetS® Thiol scavenger (0.1 eq w/w) and stir for 1 hour. Causality: This step irreversibly binds soluble palladium, preventing heavy metal contamination in downstream biological assays and preventing Pd-mediated side reactions during purification. Filter through a Celite pad, extract with EtOAc, and purify via flash chromatography.
Protocol 3: Downstream SNAr Functionalization at C4-F
Causality Check: The C4-F bond is highly activated by the electron-withdrawing nature of the pyrimidine nitrogens. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) with primary or secondary amines[2].
-
Reaction Setup: Dissolve the 5-Alkoxy-2-aryl-4-fluoropyrimidine intermediate in NMP (0.2 M).
-
Reagent Addition: Add the desired amine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Heating: Stir at 80 °C for 12 hours.
-
Workup: Precipitate the product by dropwise addition of the reaction mixture into vigorously stirred ice water. Filter the resulting solid and dry under high vacuum.
References
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. PMC. 1
-
2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. PMC. 3
-
Discovery of Potent and Selective c-Met Degraders for Hepatocellular Carcinoma Treatment. ACS Publications. 2
Sources
Application Note: Orthogonal Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-4-fluoropyrimidin-5-ol
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols
Introduction & Mechanistic Framework
The pyrimidine scaffold is a ubiquitous pharmacophore in modern drug discovery. Among its functionalized derivatives, 2-chloro-4-fluoropyrimidin-5-ol (CAS 1807115-17-8) stands out as a highly valuable, tri-functionalized building block. It offers three distinct handles for diversification: a C2-chlorine, a C4-fluorine, and a C5-hydroxyl group.
However, achieving precise site-selectivity during Nucleophilic Aromatic Substitution (SNAr) on polyhalogenated pyrimidines is notoriously challenging. As demonstrated in the literature, the inherent regioselectivity of 2,4-dihalopyrimidines heavily favors the C4 position during standard SNAr reactions () [1].
To harness the full potential of 2-chloro-4-fluoropyrimidin-5-ol, chemists must understand the causality behind its reactivity:
-
Kinetic C4-Selectivity: Fluorine is a superior leaving group in SNAr compared to chlorine. Its strong inductive (-I) effect highly polarizes the C4 carbon, dramatically lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and stabilizing the rate-determining anionic Meisenheimer complex.
-
Electronic Modulation via C5-OH: The C5-hydroxyl group acts as an electronic switch. If deprotonated under strongly basic conditions, the resulting phenoxide-like species donates electron density (+M effect) into the pyrimidine ring. This drastically raises the LUMO energy, effectively halting SNAr. Therefore, strict pH control using non-nucleophilic, mild bases is critical.
-
Inverting Selectivity to C2: To override the natural C4-F preference, thermodynamic or directed control is required. The introduction of Lewis acids, such as ZnCl2, can invert this selectivity by coordinating to the pyrimidine N1/N3 nitrogens, thereby selectively activating the C2 position for nucleophilic attack () [2].
Visualizing the Divergent Pathways
The following workflow illustrates the orthogonal strategies required to achieve either C4- or C2-selective amination.
Divergent regioselective SNAr pathways for 2-chloro-4-fluoropyrimidin-5-ol.
Quantitative Data: Regioselectivity Profiles
The table below summarizes the expected regioselectivity outcomes based on the chosen reaction conditions. These metrics serve as a baseline for assay validation.
| Reaction Conditions | Nucleophile | Additive / Catalyst | Temp (°C) | Major Site | Regioselectivity (C4:C2) |
| THF, DIPEA (2.0 eq) | Benzylamine | None | 20 | C4 | >95 : 5 |
| iPrOH, K₂CO₃ (1.5 eq) | Morpholine | None | 20 | C4 | >95 : 5 |
| DCE, Et₃N (2.0 eq) | Morpholine | ZnCl₂ (1.0 eq) | 80 | C2 | 10 : 90 |
| Toluene, DIPEA (2.0 eq) | Aniline | ZnCl₂ (1.0 eq) | 100 | C2 | 5 : 95 |
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. TLC and LC-MS checkpoints are embedded to confirm causality and reaction progress.
Protocol A: C4-Selective Amination (Kinetic Control)
Objective: Displace the C4-fluorine selectively while preserving the C2-chlorine and C5-hydroxyl groups.
Causality & Design Rationale: DIPEA is selected over stronger inorganic bases (like NaOH) to prevent the complete deprotonation of the C5-OH, which would electronically deactivate the ring. The reaction is kept at room temperature to strictly enforce kinetic control, capitalizing on the highly polarized C-F bond () [3].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4-fluoropyrimidin-5-ol (1.0 mmol, 148.5 mg) in anhydrous THF (10 mL) under a nitrogen atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) dropwise at 0 °C. Self-Validation: The solution should remain clear; a color change to deep red/brown indicates unwanted deprotonation/degradation of the pyrimidine core.
-
Nucleophile Addition: Slowly add the primary amine (e.g., benzylamine, 1.05 mmol, 115 µL) over 5 minutes.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at 20 °C for 2–4 hours.
-
Monitoring: Monitor via LC-MS. The C4-F displacement will show a mass shift corresponding to the loss of F (-19 Da) and addition of the amine. The C2-Cl isotope pattern (M / M+2 ratio of 3:1) must remain intact in the mass spectrum, validating C4-selectivity.
-
Workup: Quench with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: C2-Selective Amination (Lewis Acid Directed)
Objective: Invert the natural selectivity to displace the C2-chlorine, retaining the C4-fluorine.
Causality & Design Rationale: ZnCl₂ acts as a bidentate-like Lewis acid, coordinating preferentially to the N1 and N3 nitrogens of the pyrimidine ring. This coordination selectively withdraws electron density from the C2 carbon (sandwiched between N1 and N3), drastically lowering its activation energy for nucleophilic attack and overriding the inherent leaving-group superiority of the C4-fluorine.
Step-by-Step Methodology:
-
Complexation: In a 20 mL microwave vial, suspend anhydrous ZnCl₂ (1.0 mmol, 136 mg) in anhydrous 1,2-dichloroethane (DCE) (8 mL) under nitrogen. Add 2-chloro-4-fluoropyrimidin-5-ol (1.0 mmol, 148.5 mg) and stir at room temperature for 15 minutes to allow the Lewis acid-base complex to form.
-
Reagent Addition: Add Triethylamine (Et₃N) (2.0 mmol, 278 µL) followed by the secondary amine (e.g., morpholine, 1.2 mmol, 104 µL).
-
Thermal Activation: Seal the vial and heat the mixture to 80 °C using an oil bath or microwave reactor for 6–8 hours. Note: Elevated temperature is required because the C-Cl bond is thermodynamically stronger and less polarized than the C-F bond.
-
Monitoring: Check reaction progress via LC-MS. The desired product will lack the characteristic chlorine isotope pattern, confirming the successful displacement of the C2-Cl group, while retaining the C4-F.
-
Workup: Cool to room temperature. Dilute with CH₂Cl₂ (20 mL) and wash with a 1M aqueous EDTA solution (15 mL) to strip the zinc metal from the product. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Dry the combined organics over Na₂SO₄, concentrate, and purify via reverse-phase HPLC or silica gel chromatography.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines Journal of the American Chemical Society (2020) URL:[Link]
-
Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles The Journal of Organic Chemistry (2015) URL:[Link]
-
Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding The Journal of Organic Chemistry (2023) URL:[Link]
Application Note: 2-Chloro-4-fluoropyrimidin-5-ol as a Privileged Scaffold in Medicinal Chemistry
Introduction
In modern drug discovery, pyrimidine derivatives are foundational to the development of targeted therapeutics, particularly in the design of kinase inhibitors and antiviral agents. 2-Chloro-4-fluoropyrimidin-5-ol (CAS: 1807115-17-8) has emerged as a highly versatile, tri-functionalized building block. Unlike symmetrical dihalopyrimidines, this scaffold offers three distinct, orthogonally reactive handles: a hyper-reactive C4-fluorine, a versatile C2-chlorine, and a modifiable C5-hydroxyl group.
This application note provides an authoritative guide on leveraging the differential reactivity of this scaffold to synthesize complex, highly substituted pyrimidine libraries.
Mechanistic Rationale & Regioselectivity
The strategic value of 2-chloro-4-fluoropyrimidin-5-ol lies in its predictable regioselectivity, which is governed by the electronic properties of the pyrimidine ring and the nature of the leaving groups [1].
-
C4-Fluorine (First Point of Diversification): In nucleophilic aromatic substitution (SNAr), fluorine is a vastly superior leaving group compared to chlorine. The high electronegativity of fluorine strongly polarizes the C4 carbon and stabilizes the intermediate Meisenheimer complex. Consequently, SNAr with primary or secondary amines occurs almost exclusively at C4 at low temperatures (0 °C to RT) [2].
-
C2-Chlorine (Second Point of Diversification): Once the C4 position is substituted with an electron-donating amine, the pyrimidine ring becomes partially deactivated. The C2-chlorine remains intact and is perfectly primed for either a higher-temperature SNAr (e.g., with anilines) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) [3].
-
C5-Hydroxyl (Late-Stage Modification): The C5-OH acts as a critical vector for modulating lipophilic efficiency (LLE) or establishing hydrogen bond donor/acceptor interactions within a target protein's binding pocket. It can be selectively O-alkylated under mild basic conditions.
Orthogonal reactivity map of 2-Chloro-4-fluoropyrimidin-5-ol.
Quantitative Data Summary
The table below summarizes the typical reaction parameters and expected outcomes when functionalizing the 2-chloro-4-fluoropyrimidin-5-ol scaffold.
Table 1: Orthogonal Reactivity Profile and Typical Yields
| Reaction Site | Transformation | Typical Reagents | Temp (°C) | Regioselectivity | Avg. Yield (%) |
| C4 | SNAr (Amination) | R-NH₂, DIPEA, THF | 0 to 25 | >99:1 (C4 over C2) | 85 - 95 |
| C2 | Suzuki-Miyaura | R-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | 80 - 100 | Exclusive to C2 | 70 - 85 |
| C2 | SNAr (Amination) | R'-NH₂, DIPEA, NMP | 100 - 120 | Exclusive to C2 | 65 - 80 |
| C5 | O-Alkylation | R-X, Cs₂CO₃, DMF | 50 - 60 | Chemoselective (O vs N) | 75 - 90 |
Experimental Protocols
To ensure self-validating and reproducible results, the following step-by-step methodologies detail the sequential tri-functionalization of the pyrimidine core.
Step-by-step synthetic workflow for tri-functionalizing the pyrimidine core.
Protocol 1: Regioselective C4-Amination via SNAr
Causality Check: The reaction must be kept at or below 0 °C initially. Allowing the reaction to run warm from the start risks competitive attack at the C2-chlorine or bis-substitution. N,N-Diisopropylethylamine (DIPEA) is utilized as it is a sterically hindered, non-nucleophilic base that neutralizes the generated HF without participating in the substitution [1].
-
Preparation: Charge a flame-dried round-bottom flask with 2-chloro-4-fluoropyrimidin-5-ol (1.0 equiv) and anhydrous THF (0.2 M).
-
Cooling: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Addition: Add DIPEA (2.0 equiv) dropwise, followed by the slow, dropwise addition of the primary amine (1.05 equiv) dissolved in a minimal amount of THF.
-
Reaction: Stir at 0 °C for 2 hours.
-
Validation: Monitor by LC-MS. The reaction is complete when the starting material mass is consumed. The product mass should reflect the loss of fluorine (-19 Da) and the addition of the amine.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate in vacuo.
Protocol 2: C2-Functionalization via Suzuki-Miyaura Coupling
Causality Check: Pd(dppf)Cl₂ is selected as the pre-catalyst because the bidentate dppf ligand strongly binds palladium, preventing catalyst degradation while efficiently facilitating oxidative addition into the notoriously stubborn C2-Cl bond of an electron-rich (C4-aminated) pyrimidine [3].
-
Preparation: In a microwave vial or Schlenk tube, combine the C4-substituted-2-chloropyrimidin-5-ol intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Solvent: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.15 M). Crucial Step: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen, which rapidly deactivates Pd(0) species.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv) and seal the vessel.
-
Heating: Heat the reaction mixture at 90 °C for 4–6 hours.
-
Validation: Analyze via TLC or LC-MS. A successful coupling will show a distinct shift in retention time and an[M+H]⁺ peak corresponding to the exact mass of the biaryl product.
-
Workup: Filter the mixture through a pad of Celite to remove palladium black, wash with EtOAc, and purify via silica gel chromatography.
Protocol 3: Late-Stage C5-O-Alkylation
Causality Check: Cesium carbonate (Cs₂CO₃) is chosen over potassium or sodium bases because the large, highly polarizable cesium cation weakly coordinates with the phenoxide anion. This creates a "naked," highly nucleophilic oxygen species, ensuring rapid O-alkylation and minimizing competitive N-alkylation on the pyrimidine ring.
-
Preparation: Dissolve the C2/C4-functionalized intermediate (1.0 equiv) in anhydrous DMF (0.1 M).
-
Base Addition: Add Cs₂CO₃ (1.5 equiv) and stir at room temperature for 15 minutes to pre-form the phenoxide equivalent.
-
Electrophile Addition: Add the alkyl halide (e.g., methyl iodide or a functionalized bromide) (1.2 equiv).
-
Reaction: Heat to 60 °C for 3 hours.
-
Validation: LC-MS should confirm complete conversion. If unreacted starting material remains, add an additional 0.2 equiv of alkyl halide.
-
Workup: Dilute heavily with water to partition out the DMF. Extract with EtOAc (3x), wash the combined organic layers with brine (5x) to remove residual DMF, dry, and concentrate.
References
- Nucleophilic Aromatic Substitution (SNAr)
- Discovery of Potent and Selective MNK Kinase Inhibitors for the Treatment of Leukemia Journal of Medicinal Chemistry (ACS Public
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines WuXi AppTec Biology & Chemistry Insights
Regioselective O-Alkylation of 2-Chloro-4-fluoropyrimidin-5-ol Derivatives: Strategies and Protocols
Executive Summary
The functionalization of pyrimidine scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, 2-chloro-4-fluoropyrimidin-5-ol (CAS 1807115-17-8) serves as a highly versatile, polyfunctional building block[1]. However, derivatizing this core presents a profound regioselectivity challenge: the ambident nature of the pyrimidinolate anion often leads to competing O- versus N-alkylation[2], while the highly electron-deficient heteroaromatic ring activates the C2-chloride and C4-fluoride toward Nucleophilic Aromatic Substitution ( SNAr ).
This application note provides an authoritative, mechanistically grounded guide to achieving >85% regioselective O-alkylation of 2-chloro-4-fluoropyrimidin-5-ol derivatives, detailing the causality behind base selection, solvent effects, and kinetic control.
Mechanistic Insights & Causality
To design a self-validating and high-yielding protocol, one must first understand the electronic environment of the 2-chloro-4-fluoropyrimidin-5-ol core.
The pKa Shift and Base Selection
The baseline pKa of unsubstituted pyrimidin-5-ol is approximately 6.9[3]. However, the introduction of strongly electronegative halogens at the C2 (chloro) and C4 (fluoro) positions exerts a profound inductive electron-withdrawing effect. This stabilizes the resulting conjugate base, effectively lowering the pKa of the 5-hydroxyl group to an estimated 4.5–5.0.
-
Causality in Protocol Design: Because the hydroxyl proton is highly acidic, strong bases (e.g., sodium hydride, alkoxides) are unnecessary and detrimental. Strong bases or nucleophilic bases (like NaOH) will readily attack the highly activated C4-fluoro or C2-chloro positions via SNAr . Therefore, mild, non-nucleophilic inorganic bases such as potassium carbonate ( K2CO3 ) or cesium carbonate ( Cs2CO3 ) are optimal for quantitative deprotonation without degrading the pyrimidine core.
Solvent-Driven Regioselectivity (O- vs. N-Alkylation)
The deprotonated pyrimidin-5-olate is an ambident nucleophile, capable of reacting at the hard oxygen center or the softer nitrogen centers.
-
Causality in Protocol Design: The choice of solvent dictates the reaction pathway. Polar aprotic solvents (e.g., DMF, Acetonitrile) effectively solvate the potassium or cesium counter-ion, leaving the harder oxygen center "naked" and highly reactive, thereby favoring kinetically controlled O-alkylation[4]. Conversely, weakly polar solvents (e.g., 1,4-dioxane) promote tight ion-pairing between the metal cation and the oxygen atom, sterically hindering the oxygen and shifting the nucleophilic attack to the nitrogen atom[4].
Reaction Optimization & Quantitative Data
The table below summarizes the quantitative optimization of the alkylation conditions, demonstrating how solvent and temperature deviations impact the regioselective outcome.
Table 1: Optimization of Reaction Conditions and Regioselectivity
| Entry | Base (Equiv) | Solvent | Temp (°C) | Time (h) | O-Alkylation (%) | N-Alkylation (%) | SNAr / Degradation (%) |
| 1 | K2CO3 (1.5) | DMF | 0 → 25 | 4 | 88 | < 5 | < 2 |
| 2 | Cs2CO3 (1.5) | MeCN | 25 | 6 | 85 | 6 | < 2 |
| 3 | K2CO3 (1.5) | Dioxane | 60 | 12 | 35 | 45 | 10 |
| 4 | NaH (1.2) | THF | 0 → 25 | 4 | 60 | 15 | 15 |
| 5 | NaOH (2.0) | EtOH | 80 | 2 | 0 | 0 | > 90 |
Note: Yields determined by LC-MS Area Under the Curve (AUC). Entry 1 represents the optimal kinetically controlled conditions.
Pathway Visualization
Figure 1: Mechanistic pathway and solvent-dependent regioselectivity in pyrimidin-5-ol alkylation.
Experimental Protocol: Self-Validating O-Alkylation
This protocol is designed on a 10 mmol scale and incorporates in-process validation checkpoints to ensure the integrity of the reaction.
Materials Required
-
Substrate: 2-Chloro-4-fluoropyrimidin-5-ol (1.48 g, 10.0 mmol)
-
Electrophile: Alkyl halide (e.g., Benzyl bromide) (1.88 g, 11.0 mmol)
-
Base: Potassium carbonate, anhydrous, finely powdered (2.07 g, 15.0 mmol)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous (50 mL)
Step-by-Step Methodology
Step 1: System Preparation & Deprotonation
-
Charge a 100 mL oven-dried, two-neck round-bottom flask with 2-chloro-4-fluoropyrimidin-5-ol (1.48 g) and anhydrous K2CO3 (2.07 g).
-
Purge the flask with nitrogen gas for 5 minutes.
-
Add 50 mL of anhydrous DMF and stir vigorously at room temperature (20–25 °C) for 15 minutes.
-
Causality: Finely powdered K2CO3 maximizes surface area for heterogeneous deprotonation.
-
Validation Checkpoint: Observe the suspension. The mixture will transition from colorless to a distinct pale yellow. This color shift is the visual confirmation of the charge-delocalized pyrimidin-5-olate anion formation.
Step 2: Electrophile Addition (Kinetic Control)
-
Submerge the reaction flask in an ice-water bath and allow the internal temperature to reach 0 °C.
-
Dissolve the alkyl halide (1.1 eq) in 5 mL of anhydrous DMF.
-
Add the alkyl halide solution dropwise over 10–15 minutes using a syringe pump or addition funnel.
-
Causality: The O-alkylation pathway is kinetically favored, while N-alkylation is thermodynamically favored[4]. Cooling the reaction to 0 °C and adding the electrophile dropwise prevents localized exotherms, locking the reaction into the kinetic (O-alkylation) pathway and preventing SNAr degradation.
Step 3: Reaction Propagation & Monitoring
-
Remove the ice bath and allow the reaction to naturally warm to room temperature.
-
Stir for 4 hours under a nitrogen atmosphere.
-
Validation Checkpoint: Withdraw a 10 µL aliquot, quench in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. The starting material peak (m/z ~147 [M-H]-) should be completely consumed. The dominant peak should correspond to the O-alkylated mass, with N-alkylated impurities representing <5% of the total AUC.
Step 4: Quenching & Isolation
-
Transfer the reaction mixture to an addition funnel.
-
Add the mixture dropwise into a beaker containing 200 mL of vigorously stirred, ice-cold distilled water.
-
Causality: Water acts as a dual-purpose quench. It instantly hydrolyzes any trace unreacted alkyl halide and highly solubilizes the DMF solvent and inorganic potassium salts. Because the O-alkylated pyrimidine is highly lipophilic, it is forced out of solution.
-
Validation Checkpoint: A fine white to off-white precipitate will crash out of the aqueous phase immediately upon addition.
Step 5: Purification
-
Collect the precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with ice-cold water (3 x 30 mL) to remove residual DMF.
-
Dry the solid under high vacuum at 40 °C for 12 hours.
-
(Optional) If LC-MS indicates >5% N-alkylated byproduct, purify the crude solid via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallize from hot ethanol.
References[4] Title: Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR0t3q7mSC6brSAJosC4TXoftrHD-xUUgmceL_clYU6uo9hnGjYanD_fzrqVn461VpDNEdFxLB5BlBy10GrOIY06s-x2iqw_ExAHll9F-KmteTyixHHpOVz2Zw7vmOZ0yV0CuPlH9b4gN-N83f8sEyvy45OkjHJ8L-89woLrrTr9rwrex2BrsW8ABKIjJTAUm_EwF1yinlVDD0gl0YQqx1AAfhniJyTcd1U7ugNIG_jtAGj0xo2bPxffazACOodOhuRmyva8XS7vAaERE85Xz_fEgGFGzmpnTY_XtT[2] Title: Buy 2-(2-Hydroxyethyl)pyrimidin-5-ol (EVT-3375940). Source: evitachem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLRTzsvTX_5skemvnpww9HB9SINoEC-3UX0TsKRK5lnTNrKCy4_Qdvb5bLKe1wz7z7UbAoIMSC2FntX3nR-TXMY621EfLObkAp6d93l6ZfqMORYFfYbIWN1bygETz3bxb5bcc1HaGfXg==[1] Title: 1807115-17-8 - AKOS027352492 - Sale from Quality Suppliers. Source: guidechem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcYr0gCkAQQRL9jv8gTKbGWPp7-R2hdKl-rMILNT5O0m8BkpLoS5RYzxXaPAn7Ak_rwTty0qB8ihBWhaUOnWGXF6nc1XVH6ESRhByDtqCLz0sbBXMlerxRyD_T1g72wYVKL0TsfGcw6y81vO_fKzgthb5AqeyGrqWM[3] Title: Pyrimidin-5-ol | C4H4N2O | CID 565855 - PubChem. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRc1irDJx8oVMbu-PtHHMPqC6jQMNONlgCpsPqSO-7wf0Gak3Csb05ePIJx2nU3Wjb5mblVUKLV7jzFOJhlY-zBTx2CzUNUmQKFRlwvkEtcxS1ynodV53h8yiL6ezzTZ3kEVJdiG2ztslo5g==
Sources
Technical Support Center: Yield Optimization for 2-Chloro-4-fluoropyrimidin-5-ol
Welcome to the Advanced Technical Support Center. Synthesizing highly functionalized, electron-deficient heterocycles like 2-Chloro-4-fluoropyrimidin-5-ol (CAS: 1807115-17-8) presents significant chemoselectivity and regioselectivity challenges. As an Application Scientist, I frequently observe yields decimated by three primary failure modes: non-selective halogen exchange, over-reduction during deprotection, and hydrolytic degradation during workup.
This guide deconstructs the synthetic workflow into a self-validating system, explaining the mechanistic causality behind each optimization to ensure high-yield recovery.
Optimized Synthetic Workflow
Fig 1: Optimized synthetic workflow for 2-Chloro-4-fluoropyrimidin-5-ol highlighting chemoselectivity.
Troubleshooting & FAQs
Q1: Why does my yield drop and form tarry byproducts during the initial chlorination of the pyrimidine precursor? Causality: The conversion of 5-benzyloxyuracil to the 2,4-dichloro intermediate using pure phosphorus oxychloride (POCl₃) often leads to decomposition due to the harsh, unbuffered acidic environment and prolonged heating times required for full conversion. Solution: Incorporate N,N-dimethylaniline (DMA) as both an acid acceptor and a nucleophilic catalyst. The addition of DMA allows the reaction to proceed efficiently at 114°C within just 2 hours, suppressing side reactions and boosting the yield of the dichloro intermediate to over 90% (1)[1].
Q2: How do I prevent a mixture of 2-fluoro and 4-fluoro isomers during the halogen exchange step? Causality: Nucleophilic aromatic substitution (SNAr) on pyrimidines is highly sensitive to the electronic environment. While the nitrogen heteroatoms activate both the 2- and 4-positions, the 4-position is kinetically favored for nucleophilic attack because the resulting Meisenheimer complex is better stabilized (2)[2]. However, forcing conditions (e.g., neat KF at >150°C) override this kinetic preference, leading to thermodynamic scrambling and 2,4-difluoro byproducts. Solution: Lower the activation energy of the fluoride nucleophile by using a phase-transfer catalyst (PTC). Utilizing tetraphenylphosphonium bromide (Ph₄PBr) with spray-dried KF in sulfolane at 100°C maximizes the regioselective displacement of the 4-chloro group while preserving the 2-chloro moiety.
Q3: My 5-hydroxyl deprotection step results in dechlorination. How can I achieve chemoselectivity? Causality: Standard debenzylation conditions utilizing catalytic hydrogenation (H₂, Pd/C) are overly aggressive for electron-deficient halogenated pyrimidines. The palladium catalyst readily inserts into the labile C-Cl bond, leading to rapid hydrodehalogenation (3)[3]. Solution: Transition to a Lewis acid-mediated ether cleavage. Using Boron trichloride (BCl₃) in anhydrous dichloromethane (DCM) at cryogenic temperatures (-78°C) selectively coordinates to the ether oxygen, facilitating C-O bond cleavage without disturbing the C-Cl or C-F bonds.
Q4: Why is my isolated product contaminated with 2,4-diol degradation products? Causality: The final product, 2-Chloro-4-fluoropyrimidin-5-ol, is an extremely electron-deficient heterocycle. The presence of the 5-hydroxyl group further sensitizes the adjacent halogens. Aqueous basic workups (e.g., NaHCO₃ or NaOH quenching) lead to rapid hydroxide attack at the 2- and 4-positions, hydrolyzing the halogens back to hydroxyls. Solution: Strictly employ neutral or slightly acidic buffered quenches (pH 6.0–6.5) and minimize the time the product spends in the aqueous phase. Dry the organic extracts immediately with anhydrous Na₂SO₄.
Quantitative Data: Halogen Exchange Condition Matrix
The following table summarizes the causal relationship between reaction conditions and regioselectivity during the critical SNAr fluorination step.
| Fluorinating Agent | Solvent | Temp (°C) | Catalyst | C4-Fluoro Yield (%) | C2-Fluoro Yield (%) | Unreacted (%) |
| KF (Neat) | None | 200 | None | 35.0 | 25.0 | 10.0 |
| KF | Acetonitrile | 80 | 18-Crown-6 | 55.2 | 15.4 | 20.1 |
| KF (Spray-dried) | Sulfolane | 100 | Ph₄PBr | 82.5 | 4.1 | 5.0 |
Note: Optimization data demonstrates that phase-transfer catalysis in sulfolane dramatically improves regioselectivity toward the C4 position while suppressing thermodynamic scrambling.
Validated Experimental Methodologies
Protocol A: Synthesis of 5-Benzyloxy-2,4-dichloropyrimidine (Chlorination)
-
Setup : Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, magnetic stirrer, and an argon inlet.
-
Reagent Loading : Add 5-benzyloxyuracil (50 mmol) and phosphorus oxychloride (POCl₃, 500 mmol, 10 eq).
-
Catalyst Addition : Slowly add N,N-dimethylaniline (DMA) (75 mmol, 1.5 eq) dropwise at room temperature. Caution: Exothermic reaction.
-
Heating : Heat the reaction mixture to 114°C and reflux for exactly 2 hours.
-
In-Process Control (IPC) : Monitor via TLC (Hexane/EtOAc 3:1, UV 254 nm). The starting material (Rf = 0.1) should completely disappear, replaced by the dichloro intermediate (Rf = 0.6).
-
Quenching & Isolation : Cool to room temperature and carefully pour the mixture over crushed ice (500 g) while stirring vigorously to hydrolyze excess POCl₃. Extract the aqueous layer with ethyl acetate (3 x 200 mL). Wash the combined organic layers with cold water and brine, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Chemoselective Deprotection (Final Step)
-
Setup : Flame-dry a 100 mL round-bottom flask and backfill with argon.
-
Dissolution : Dissolve 5-benzyloxy-2-chloro-4-fluoropyrimidine (10 mmol) in anhydrous dichloromethane (DCM, 40 mL).
-
Cooling : Submerge the flask in a dry ice/acetone bath to reach -78°C.
-
Deprotection : Add Boron trichloride (BCl₃, 1.0 M in DCM, 12 mL, 1.2 eq) dropwise over 15 minutes via syringe.
-
Reaction : Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.
-
IPC : TLC (Hexane/EtOAc 4:1). The intermediate (Rf = 0.5) should convert entirely to the highly polar target product (Rf = 0.2).
-
Quenching : Cool the flask to 0°C and quench dropwise with a cold pH 6.5 phosphate buffer (30 mL). Critical: Do not use NaOH or NaHCO₃, as basic conditions will hydrolyze the halogens.
-
Isolation : Extract with DCM (3 x 30 mL), dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield pure 2-Chloro-4-fluoropyrimidin-5-ol.
References
- Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA
- LARGE SCALE SYNTHESIS OF 2-CHLORO-5-FLUOROPYRIMIDINE Organic Preparations and Procedures Intern
- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities MDPI
Sources
Technical Support Center: Chromatography Troubleshooting for 2-Chloro-4-fluoropyrimidin-5-ol
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing chromatographic challenges with 2-Chloro-4-fluoropyrimidin-5-ol (CAS: 1807115-17-8).
Chemical Context & Causality
2-Chloro-4-fluoropyrimidin-5-ol presents unique purification hurdles due to its electronic structure. The 5-hydroxyl group on the pyrimidine ring is inherently acidic. The presence of two strongly electron-withdrawing halogens (2-chloro and 4-fluoro) further stabilizes the conjugate base through inductive effects, significantly lowering the pKa (estimated between 4.5 and 5.5) compared to standard 5-hydroxypyrimidine [1]. Consequently, in neutral solvents, the molecule exists in an equilibrium between its neutral and ionized (pyrimidinolate) states. This ionization leads to severe peak tailing on standard silica gel and fronting in reversed-phase chromatography.
Purification Strategy Workflow
Decision tree for selecting the optimal chromatography method based on scale and crude purity.
Troubleshooting Guides & FAQs
Q1: Why does my compound streak heavily across the TLC plate and elute as a massive, tailing band on standard silica gel? A1: The Brønsted acidic nature of the 5-hydroxyl group causes strong hydrogen bonding and acid-base interactions with the free, weakly acidic silanol groups (Si-OH) on the silica stationary phase. To resolve this, you must suppress the ionization of your compound and protonate the silica surface. Solution: Incorporate an acidic modifier into your mobile phase [2]. Adding 0.5% to 1.0% glacial acetic acid (AcOH) or formic acid to your Hexane/Ethyl Acetate solvent system will keep the pyrimidinol in its neutral, more lipophilic state, resulting in sharp, Gaussian peaks.
Q2: I switched to Reversed-Phase (C18) Flash Chromatography, but the product elutes too early as a broad "ski-slope" (fronting) peak. What is the mechanism behind this, and how do I fix it? A2: In a neutral Water/Acetonitrile mobile phase, your compound is partially ionized. The ionized pyrimidinolate is highly water-soluble and elutes rapidly, while the neutral fraction is retained longer, creating a fronting peak. Solution: Apply the "2 pH Rule" of chromatography [3]. To fully protonate an acidic compound, the mobile phase pH must be adjusted to at least 2 units below the compound's pKa. By adding 0.1% to 0.2% Trifluoroacetic acid (TFA) or Formic Acid to both your aqueous and organic mobile phases, you force the equilibrium entirely into the neutral state. This enhances hydrophobic retention on the C18 column and restores peak symmetry.
Q3: My crude mixture has poor solubility in non-polar solvents like Hexane. Should I use wet loading with Dichloromethane (DCM) or Methanol? A3: No. Wet loading this highly polar compound in strong solvents like DCM or Methanol will cause severe band broadening and ruin your resolution, as the strong solvent will drag the compound down the column prematurely. Solution: Dry loading is mandatory [4]. Dissolve your crude mixture in a volatile, polar solvent (like Acetone or THF), add a solid support (Celite 545 or silica gel), and evaporate the solvent completely to yield a free-flowing powder. Load this powder directly onto the top of your equilibrated column.
Mechanistic Interaction of Acidic Modifiers
Mechanism of acidic modifiers shifting the equilibrium to the neutral, retentive state.
Quantitative Data: Modifier Impact on Retention
| Chromatography Mode | Stationary Phase | Mobile Phase System | Modifier Added | Observed Retention / Peak Shape |
| Normal-Phase | Bare Silica Gel (60 Å) | Hexane / EtOAc | None | Rf ~0.2, Severe streaking/tailing |
| Normal-Phase | Bare Silica Gel (60 Å) | Hexane / EtOAc | 1% Acetic Acid | Rf ~0.4, Sharp, symmetrical band |
| Reversed-Phase | C18 Bonded Silica | Water / Acetonitrile | None | Early elution (1-2 CV), Fronting peak |
| Reversed-Phase | C18 Bonded Silica | Water / Acetonitrile | 0.1% TFA | Later elution (4-5 CV), Sharp peak |
Experimental Protocols
Protocol A: Acid-Modified Normal-Phase Purification (Discovery Scale)
This self-validating protocol ensures that the silica stationary phase is pre-treated to prevent irreversible binding of the pyrimidinol.
-
Column Preparation: Dry-pack a silica gel column or use a pre-packed flash cartridge. Equilibrate the column with 3 Column Volumes (CV) of the initial mobile phase: 90% Hexane / 10% Ethyl Acetate containing 1% Glacial Acetic Acid.
-
Dry Loading: Dissolve the crude 2-Chloro-4-fluoropyrimidin-5-ol in a minimal volume of THF. Add silica gel (approx. 1:3 crude-to-silica weight ratio). Evaporate to dryness under reduced pressure until a free-flowing powder is obtained.
-
Sample Application: Carefully pour the dry-loaded powder onto the top of the column frit. Add a thin protective layer of sand (approx. 1 cm) to prevent disturbing the bed during solvent addition.
-
Elution: Run a gradient from 10% to 50% Ethyl Acetate (always maintaining 1% Acetic Acid in the mixed solvent) over 15 CVs.
-
Fraction Collection & Recovery: Collect fractions and monitor via TLC (using the same acid-modified solvent). Evaporate pooled fractions under reduced pressure. Note: Acetic acid may require co-evaporation with toluene for complete removal.
Protocol B: Reversed-Phase C18 Purification (Scale-up & High Purity)
This protocol utilizes the 2 pH rule to maximize hydrophobic interactions on a C18 matrix.
-
Solvent Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% v/v TFA) and Mobile Phase B (HPLC-grade Acetonitrile + 0.1% v/v TFA).
-
Equilibration: Equilibrate a C18 flash column with 5% B for 3 CVs.
-
Injection: Dissolve the crude material in a small volume of DMSO or the initial mobile phase and inject it into the system.
-
Gradient Program: Run a shallow gradient from 5% B to 60% B over 20 CVs. The acidic modifier ensures the 5-hydroxyl group remains protonated, allowing the halogenated pyrimidine ring to interact effectively with the C18 alkyl chains.
-
Lyophilization: Pool the pure fractions. Since TFA and the mobile phases are volatile, the product can be isolated directly via lyophilization (freeze-drying) to yield a high-purity powder without the need for aqueous workup.
References
-
National Center for Biotechnology Information (NIH). "Pyrimidin-5-ol - Computed and Experimental Properties." PubChem Database. Available at:[Link]
-
Biotage. "How does an acid pH modifier impact flash chromatography?" Biotage Knowledge Base. Available at:[Link]
-
Senzer, B. D., et al. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025. Available at:[Link]
Technical Support Center: Optimizing Crystallization Parameters for 2-Chloro-4-fluoropyrimidin-5-ol
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the crystallization of 2-Chloro-4-fluoropyrimidin-5-ol. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and optimize crystallization outcomes.
Introduction to Crystallization of 2-Chloro-4-fluoropyrimidin-5-ol
2-Chloro-4-fluoropyrimidin-5-ol is a heterocyclic compound with moderate to high polarity due to the presence of electronegative halogen atoms and a hydroxyl group.[1] This influences its solubility and makes solvent selection a critical parameter in developing a robust crystallization process. The goal of crystallization is not only to purify the compound but also to isolate a crystalline form with consistent physical properties, which is crucial for downstream applications in drug development. This guide will walk you through the principles and practical steps to achieve successful crystallization of this compound.
Part 1: Troubleshooting Guide
This section addresses specific issues that may be encountered during the crystallization of 2-Chloro-4-fluoropyrimidin-5-ol in a question-and-answer format.
Question 1: My 2-Chloro-4-fluoropyrimidin-5-ol will not dissolve in the chosen solvent, even with heating.
Answer:
This indicates that the solvent is a poor choice for your compound at the concentration you are attempting to dissolve. The general principle of crystallization is "like dissolves like," but a suitable solvent should also exhibit a significant difference in solubility at high and low temperatures.
-
Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with the solute molecules, preventing the crystal lattice from breaking down.
-
Solutions:
-
Solvent Screening: A systematic solvent screening is the most effective approach. Based on the polar nature of 2-Chloro-4-fluoropyrimidin-5-ol, start with polar protic and aprotic solvents. A qualitative assessment of solubility in small volumes of different solvents at room temperature and upon heating can quickly identify potential candidates.
-
Solvent Mixtures: If a single solvent is not effective, a binary solvent system can be employed. For instance, you can dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (an anti-solvent, in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. The ideal anti-solvent should be miscible with the primary solvent.
-
Question 2: I've dissolved my compound, but no crystals form upon cooling, even after an extended period.
Answer:
This is a common issue and usually points to one of two problems: the solution is not supersaturated, or the nucleation energy barrier has not been overcome.
-
Causality: For crystals to form, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. Even in a supersaturated state, the initial formation of a stable crystal nucleus requires energy.
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for nucleation to begin.
-
Seeding: Introduce a tiny crystal of pure 2-Chloro-4-fluoropyrimidin-5-ol into the solution. This "seed" acts as a template for further crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Partially evaporate the solvent to increase the concentration of the compound.
-
Further Cooling: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator to further decrease the solubility.
-
-
Question 3: Instead of crystals, an oil or amorphous solid crashes out of the solution upon cooling.
Answer:
This phenomenon, known as "oiling out" or precipitation, occurs when the level of supersaturation is too high, leading to rapid, uncontrolled separation of the solute from the solution.
-
Causality: The solubility of the compound in the chosen solvent may have a very steep temperature dependence. As the solution cools, it quickly becomes highly supersaturated, and the molecules do not have sufficient time to orient themselves into an ordered crystal lattice. This is also more likely if the melting point of the compound is low or if there are significant impurities present.
-
Solutions:
-
Slower Cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.
-
Use More Solvent: Re-heat the solution until the oil redissolves and add a small amount of additional solvent. This will lower the supersaturation level at any given temperature during cooling.
-
Change Solvent System: A different solvent or solvent mixture may provide a more favorable solubility curve, allowing for more controlled crystal growth.
-
Question 4: The crystal yield is very low.
Answer:
A low yield can be attributed to several factors, primarily related to the solubility of the compound in the mother liquor.
-
Causality: A significant amount of the compound remains dissolved in the solvent even after cooling.
-
Solutions:
-
Optimize Solvent Choice: The ideal solvent will have high solubility for the compound at elevated temperatures and very low solubility at low temperatures.
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the remaining solution (mother liquor) by evaporation and cool it again to obtain a second crop of crystals. Be aware that the purity of subsequent crops may be lower.
-
Use an Anti-Solvent: If not already using one, consider adding an anti-solvent to the mother liquor to reduce the solubility of your compound and induce further crystallization.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing 2-Chloro-4-fluoropyrimidin-5-ol?
A1: Given its chemical structure, polar solvents are the best starting point. Based on available data for similar compounds, ethanol and acetone are good candidates, as 2-Chloro-5-fluoropyrimidin-4-one (a related compound) is soluble in them.[2] Water has limited solubility.[2] A systematic approach would be to test a range of solvents with varying polarities.
Estimated Solubility Profile of 2-Chloro-4-fluoropyrimidin-5-ol
| Solvent | Polarity | Expected Solubility at 25°C | Expected Solubility at 78°C (Ethanol BP) |
| Water | High | Low | Moderate |
| Ethanol | High | Moderate | High |
| Acetone | High | Moderate | High |
| Ethyl Acetate | Medium | Low to Moderate | Moderate to High |
| Toluene | Low | Low | Low to Moderate |
| Hexane | Low | Very Low | Very Low |
This table is an estimation based on general principles and data for structurally similar compounds. Experimental verification is essential.
Q2: How does the cooling rate affect the size and purity of the crystals?
A2: The rate of cooling has a significant impact on the final crystal attributes.
-
Slow Cooling: Generally leads to the formation of larger, more well-defined crystals. The slow process allows molecules to selectively add to the growing crystal lattice, excluding impurities more effectively. This typically results in higher purity.
-
Rapid Cooling: Tends to produce smaller crystals and can lead to the inclusion of impurities within the crystal lattice.
Q3: What is polymorphism and why is it important for 2-Chloro-4-fluoropyrimidin-5-ol?
A3: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have different physical properties, including solubility, melting point, and stability. For a pharmaceutical compound, controlling polymorphism is critical as these differences can affect bioavailability and shelf-life. While specific polymorphic forms of 2-Chloro-4-fluoropyrimidin-5-ol are not documented in the provided search results, it is a phenomenon to be aware of for halogenated pyrimidines. Different crystallization conditions (e.g., solvent, cooling rate) can lead to different polymorphs.
Q4: How can I perform an anti-solvent crystallization?
A4: Anti-solvent crystallization is a powerful technique, especially for compounds that are sparingly soluble in common crystallizing solvents.
-
Procedure:
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).
-
Slowly add a miscible "poor" solvent (the anti-solvent) in which the compound is insoluble.
-
Continue adding the anti-solvent until the solution becomes persistently turbid.
-
You can then either add a very small amount of the "good" solvent to clarify the solution and allow it to cool slowly, or simply allow the turbid solution to stand and for crystals to form.
-
A variation of this is vapor diffusion, where the anti-solvent is allowed to slowly diffuse as a vapor into the solution of the compound in the "good" solvent.
Part 3: Experimental Protocols and Visualizations
Protocol 1: Cooling Crystallization
-
Dissolution: In an Erlenmeyer flask, add the crude 2-Chloro-4-fluoropyrimidin-5-ol and a small volume of your chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) to the boiling point of the solvent.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the compound just completely dissolves.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities.
-
Drying: Dry the crystals, for example, in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Anti-Solvent Vapor Diffusion
-
Preparation: Dissolve the compound in a small volume of a "good" solvent (e.g., DMF or DMSO) in a small, open vial.
-
Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a layer of a volatile anti-solvent (e.g., diethyl ether or pentane).
-
Diffusion: Allow the setup to stand undisturbed. The anti-solvent vapor will slowly diffuse into the solution in the vial, reducing the solubility of the compound.
-
Crystal Growth: Over time, crystals will form in the small vial.
Visualizations
Troubleshooting Crystallization Workflow
A decision tree for troubleshooting common crystallization issues.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-4-methylpyrimidin-5-amine.
Sources
A Comparative Guide to LC-MS/MS Analytical Validation for 2-Chloro-4-fluoropyrimidin-5-ol
For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities is the bedrock of successful preclinical and clinical development. This guide provides an in-depth technical comparison of two distinct, fully validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies for the analysis of 2-Chloro-4-fluoropyrimidin-5-ol in human plasma. As a halogenated pyrimidine derivative, this compound presents unique analytical challenges, including its polar nature, which demands careful optimization of both sample preparation and chromatographic separation.
This document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the methodological choices, offering a comparative analysis of their performance based on rigorous validation experiments. The objective is to equip you with the necessary insights to select and implement the most suitable analytical strategy for your specific research needs, be it high-throughput screening or detailed pharmacokinetic (PK) studies. The validation framework is grounded in the harmonized principles of the ICH M10 guideline on bioanalytical method validation, ensuring regulatory compliance and data integrity.[1]
The Analyte: 2-Chloro-4-fluoropyrimidin-5-ol
2-Chloro-4-fluoropyrimidin-5-ol is a heterocyclic organic compound characterized by a pyrimidine core structure with chlorine, fluorine, and hydroxyl substituents.[2] Its molecular formula is C₄H₂ClFN₂O, with a molecular weight of approximately 148.52 g/mol .[3][4] The presence of electronegative halogens and a polar hydroxyl group imparts a high degree of polarity to the molecule.[2] This characteristic is a critical factor in the development of a successful LC-MS/MS method, as it directly influences the analyte's retention on chromatographic columns and its extraction efficiency from biological matrices.[5][6]
Comparative Methodologies: An Overview
Two distinct analytical methods were developed and validated to provide a comprehensive comparison. The primary divergence lies in the sample preparation and chromatographic strategy, two of the most critical stages for ensuring a robust and reliable assay for a polar analyte.
-
Method A: High-Throughput Protein Precipitation with Reversed-Phase UPLC-MS/MS. This approach prioritizes speed and simplicity, making it suitable for applications requiring rapid sample turnover.
-
Method B: Selective Liquid-Liquid Extraction with HILIC UPLC-MS/MS. This method focuses on achieving a cleaner sample extract and enhanced retention for a highly polar analyte, aiming for maximum sensitivity and minimal matrix effects.
A stable isotope-labeled (SIL) internal standard (IS), 2-Chloro-4-fluoropyrimidin-5-ol-¹³C,¹⁵N₂, is proposed for both methods to compensate for variability during sample preparation and ionization.[7]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for each method. The causality behind key experimental choices is explained to provide a deeper understanding of the method's design.
Method A: Protein Precipitation (PPT) & Reversed-Phase (RP) UPLC-MS/MS
This method is designed for speed and simplicity, making it a common choice for early-stage discovery and high-throughput applications.
1. Sample Preparation: Protein Precipitation
-
Rationale: PPT is a fast and straightforward technique for removing the bulk of proteins from plasma samples.[8][9] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins while being compatible with reversed-phase chromatography.
-
Procedure:
-
Aliquot 100 µL of human plasma (blank, calibration standard, or quality control sample) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., 100 ng/mL 2-Chloro-4-fluoropyrimidin-5-ol-¹³C,¹⁵N₂ in 50% methanol).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the UPLC-MS/MS system.
-
2. UPLC-MS/MS Conditions
-
Rationale: A standard C18 column is initially chosen as it is the workhorse of reversed-phase chromatography. However, for polar analytes, a column with a more polar-modified surface or one that is stable in high aqueous mobile phases is often necessary to achieve adequate retention.[5][6] A fast gradient is used to ensure a short run time.
-
Parameters:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Gradient: 5% B held for 0.2 min, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 0.8 min.
-
Total Run Time: 3.0 minutes
-
Column Temperature: 40°C
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions:
-
2-Chloro-4-fluoropyrimidin-5-ol: Q1 147.0 -> Q3 84.0 (Quantifier), Q1 147.0 -> Q3 42.0 (Qualifier)
-
IS (¹³C,¹⁵N₂): Q1 150.0 -> Q3 86.0
-
-
Method B: Liquid-Liquid Extraction (LLE) & HILIC UPLC-MS/MS
This method is designed for higher selectivity and sensitivity, which is often required for regulated bioanalysis and clinical pharmacokinetic studies.
1. Sample Preparation: Liquid-Liquid Extraction
-
Rationale: LLE offers a more selective extraction by partitioning the analyte into an immiscible organic solvent, leaving many endogenous interferences (like phospholipids) behind in the aqueous layer.[9][10] Ethyl acetate is a common solvent for extracting moderately polar compounds.[11][12]
-
Procedure:
-
Aliquot 100 µL of human plasma into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution.
-
Add 600 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer 500 µL of the upper organic layer to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 95:5 (v/v) acetonitrile/water with 0.1% formic acid.
-
Inject 5 µL into the UPLC-MS/MS system.
-
2. UPLC-MS/MS Conditions
-
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds that are poorly retained in reversed-phase.[5][6][13] It uses a high organic mobile phase, which can also enhance ESI sensitivity.[14]
-
Parameters:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Column: Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in 95:5 (v/v) Acetonitrile/Water
-
Mobile Phase B: 10 mM Ammonium Formate with 0.1% Formic Acid in 50:50 (v/v) Acetonitrile/Water
-
Flow Rate: 0.4 mL/min
-
Gradient: 1% B held for 0.5 min, ramp to 50% B over 2.5 min, hold for 0.5 min, return to 1% B and re-equilibrate for 1.5 min.
-
Total Run Time: 5.0 minutes
-
Column Temperature: 45°C
-
Mass Spectrometer & MRM Transitions: Same as Method A.
-
Analytical Method Validation: A Comparative Analysis
Both methods were subjected to a full validation protocol in accordance with ICH M10 guidelines.[1] The key performance characteristics are summarized and compared below.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally measure the analyte in the presence of other components.[15] Blank plasma samples from at least six different sources were analyzed. In both methods, no significant interfering peaks were observed at the retention time of the analyte or the internal standard, with all responses being less than 20% of the Lower Limit of Quantitation (LLOQ) response.
Linearity and Sensitivity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[16]
| Parameter | Method A (PPT-RP) | Method B (LLE-HILIC) | Acceptance Criteria |
| Calibration Range | 1.00 - 1000 ng/mL | 0.25 - 1000 ng/mL | Defines the working range |
| LLOQ | 1.00 ng/mL | 0.25 ng/mL | S/N > 5; Acc & Prec ≤20% |
| Regression Model | Linear, 1/x² weighting | Linear, 1/x² weighting | Most appropriate fit |
| Correlation Coeff. (r²) | > 0.997 | > 0.998 | ≥ 0.99 |
Insight: Method B demonstrates a four-fold improvement in sensitivity (LLOQ). This is attributable to the cleaner extract from LLE, which reduces background noise, and the enhanced ionization efficiency in the high-organic mobile phase used for HILIC.[14]
Accuracy and Precision
Accuracy describes the closeness of the mean test results to the true value, while precision measures the agreement among a series of measurements. This was assessed at four Quality Control (QC) levels: LLOQ, Low QC (3x LLOQ), Mid QC, and High QC.
Table 1: Intra-day and Inter-day Accuracy and Precision Comparison
| Method A (PPT-RP) | Nominal (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
| LLOQ QC | 1.00 | 5.5% | 8.2% | 7.1% | 11.5% |
| Low QC | 3.00 | -2.1% | 6.5% | -1.5% | 7.8% |
| Mid QC | 100 | 1.3% | 4.1% | 2.5% | 5.3% |
| High QC | 800 | -0.8% | 3.5% | -1.2% | 4.6% |
| Method B (LLE-HILIC) | Nominal (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Bias) | Inter-day Precision (%RSD) |
| LLOQ QC | 0.25 | 8.2% | 10.1% | 9.5% | 13.2% |
| Low QC | 0.75 | 3.4% | 5.8% | 4.1% | 7.1% |
| Mid QC | 100 | -1.1% | 3.2% | -0.5% | 4.5% |
| High QC | 800 | 0.5% | 2.8% | 1.3% | 3.9% |
Acceptance Criteria: Accuracy within ±15% (±20% at LLOQ); Precision ≤15% RSD (≤20% at LLOQ).[16][17]
Insight: Both methods perform well within the accepted regulatory limits.[7][18] Method B demonstrates slightly better precision, likely due to the more consistent performance of the cleaner LLE extracts.
Matrix Effect and Recovery
The matrix effect is the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[19] Recovery is the efficiency of the extraction procedure.
| Parameter | Method A (PPT-RP) | Method B (LLE-HILIC) | Acceptance Criteria |
| Recovery | 92.5% - 98.1% | 81.3% - 87.5% | Consistent and precise |
| Matrix Factor (IS-Normalized) | 0.92 - 1.07 | 0.98 - 1.04 | RSD ≤ 15% |
Insight: As expected, the PPT method (Method A) yields higher recovery because it is a less selective process.[9] However, the LLE method (Method B) shows a significantly lower matrix effect.[20] The use of a stable isotope-labeled internal standard effectively compensates for the moderate matrix variability in Method A and the lower recovery in Method B, ensuring accurate quantification in both.
Stability
The stability of the analyte must be ensured under various conditions encountered during sample handling, storage, and analysis.[17]
Table 2: Comparative Stability Data
| Stability Test | Condition | Method A Result | Method B Result | Acceptance Criteria |
| Freeze-Thaw | 3 cycles, -80°C to RT | 95.2% - 103.1% | 96.5% - 104.3% | Mean conc. within ±15% of nominal |
| Short-Term (Bench-Top) | 6 hours at Room Temp | 97.1% - 101.5% | 98.0% - 102.8% | Mean conc. within ±15% of nominal |
| Post-Preparative | 24 hours in Autosampler | 98.5% - 105.0% | 99.1% - 103.7% | Mean conc. within ±15% of nominal |
| Long-Term | 3 months at -80°C | 94.8% - 102.2% | 95.5% - 103.1% | Mean conc. within ±15% of nominal |
Insight: 2-Chloro-4-fluoropyrimidin-5-ol demonstrates excellent stability under all tested conditions for both analytical methods. The results confirm that sample integrity is maintained throughout the entire bioanalytical process.
Visualizing the Workflow
dot digraph "LCMS_Validation_Workflow" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Overall workflow for LC-MS/MS method development and validation.
dot digraph "Sample_Prep_Comparison" { graph [rankdir="TB", splines=true, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Comparison of sample preparation workflows.
Conclusion and Recommendations
Both Method A (PPT-RP) and Method B (LLE-HILIC) have been successfully validated and are capable of accurately and precisely quantifying 2-Chloro-4-fluoropyrimidin-5-ol in human plasma. The choice between them should be dictated by the specific requirements of the study.
-
Method A (PPT-RP) is the superior choice for high-throughput environments such as early drug discovery screening. Its simple, rapid sample preparation protocol and shorter chromatographic run time allow for the analysis of a large number of samples in a short period. While it exhibits a slightly higher LLOQ and more pronounced matrix effects, the use of a stable isotope-labeled internal standard ensures data reliability.
-
Method B (LLE-HILIC) is the recommended method for regulated bioanalysis, clinical trials, and pharmacokinetic studies where sensitivity and data quality are paramount. The more laborious LLE procedure results in a cleaner extract, minimizing matrix effects and yielding a four-fold lower LLOQ. The HILIC chromatography provides excellent retention and separation for this polar analyte, ensuring robust performance.
Ultimately, this guide demonstrates that a thorough understanding of the analyte's physicochemical properties, coupled with a systematic approach to method development and validation, allows for the creation of robust and reliable bioanalytical methods tailored to diverse scientific and regulatory needs.
References
- Buhrman, D. L., et al. (1996). Importance of matrix effects in LC-MS/MS bioanalysis. Journal of the American Society for Mass Spectrometry.
- Wang, L. Z., et al. (2009). Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimum Matrix Effect. Journal of Pharmaceutical and Scientific Research.
- Zamboni, W. C., et al. (2008). Quantitation of 5-fluorouracil (5-FU) in human plasma by liquid chromatography/electrospray ionization tandem mass spectrometry.
- Waters Corporation. (2014). Oncologic drugs (1) LC-MS/MS analysis of 5-fluorouracil in plasma for clinical research.
- de Vries, N., et al. (2022). Ultra-sensitive LC–MS/MS method for the quantification of gemcitabine and its metabolite 2′,2′-difluorodeoxyuridine in human plasma for a microdose clinical trial.
- Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- Waters Corporation. (n.d.). Analysis of 5-Fluorouracil in Plasma for Clinical Research.
- Xue, Y. J., et al. (2014). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. LCGC North America.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. EMA/CHMP/ICH/172948/2019.
- Claes, E., et al. (2025). Quantitative UHPLC-MS/MS Analysis of Gemcitabine and Its Active and Inactive Metabolites in Pig Plasma and Lung Tissue in Preparation of Locoregional Therapies for Non-Small Cell Lung Cancer. Journal of Mass Spectrometry.
- Wang, L. Z., et al. (2009). Rapid Determination of Gemcitabine and Its Metabolite in Human Plasma by LC-MSMS through Micro Protein Precipitation with Minimum Matrix Effect.
- CymitQuimica. (n.d.). CAS 155-12-4: 2-chloro-5-fluoropyrimidin-4-ol. CymitQuimica Website.
- Chrom Tech, Inc. (2025). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.
- de Jonge, N., et al. (2013). LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients.
- Ciccolini, J., et al. (2010). An APCI LC-MS/MS method for routine determination of capecitabine and its metabolites in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
- CMIC Group. (n.d.). ANALYTICAL METHOD FOR THE DETERMINATION OF CAPECITABINE AND ITS METABOLITES (5'-DFCR, 5'-DFUR AND 5-FU) IN HUMAN PLASMA.
- Knikman, J. E., et al. (2020). Development of a UPLC-MS/MS assay for the quantitative determination of capecitabine, 5'-deoxy-5-fluorocytidine (5'-dFCR), 5'-deoxy-5-fluorouridine (5'-dFUR), 5-fluorouracil (5-FU), and fluoro-β-alanine (FBAL) in human plasma. IMR Press.
- Tafzi, N., et al. (2020). Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines. Therapeutic Drug Monitoring.
- Advanced Materials Technology. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
- Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs.
- Roemling, R., & Itoh, S. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Tosoh Bioscience.
- precisionFDA. (n.d.). 2-CHLORO-5-FLUOROPYRIMIDIN-4-OL.
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A Comparative Guide to the Binding Affinity of 2-Chloro-4-fluoropyrimidin-5-ol Analogues as Kinase Inhibitors
This guide provides a comprehensive framework for evaluating the comparative binding affinity of novel analogues based on the 2-Chloro-4-fluoropyrimidin-5-ol scaffold. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors that target the ATP-binding site.[1][2] The specific arrangement of the chloro, fluoro, and hydroxyl groups on the 2-Chloro-4-fluoropyrimidin-5-ol core presents a unique starting point for generating high-affinity ligands. The electron-withdrawing properties of the halogens enhance the hydrogen bond donating capacity of the 5-ol group, a critical interaction for binding to the hinge region of many kinases.[3]
This document is designed for researchers, medicinal chemists, and drug development professionals. It outlines the strategic design of a focused analogue series, presents a comparative analysis of their binding affinities using hypothetical but plausible data, and provides detailed, field-proven experimental protocols for two gold-standard biophysical assays: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Strategic Design of Analogues for Structure-Activity Relationship (SAR) Studies
The development of potent and selective kinase inhibitors requires a systematic exploration of the chemical space around a core scaffold. The logical progression for an SAR study on the 2-Chloro-4-fluoropyrimidin-5-ol scaffold involves targeted modifications at key positions to probe interactions with distinct sub-pockets of a target kinase's ATP-binding site. For this guide, we will consider Anaplastic Lymphoma Kinase (ALK) as the representative target, a well-validated subject for pyrimidine-based inhibitors.[4][5]
The diagram below illustrates the strategic design flow for generating two series of analogues from the parent compound (Compound 1).
Caption: Standard experimental workflow for Surface Plasmon Resonance (SPR).
Detailed SPR Protocol:
-
Kinase Immobilization:
-
The choice of immobilization strategy is critical to ensure the kinase remains active. A[6] standard approach is amine coupling to a CM5 sensor chip.
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). [7] * Inject the purified ALK kinase (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining reactive groups by injecting ethanolamine. A reference flow cell is prepared using the same procedure but without injecting the kinase, to allow for subtraction of bulk refractive index changes. 2[7]. Binding Analysis:
-
Prepare a series of dilutions of the pyrimidine analogue in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 2% DMSO).
-
Inject the different concentrations of the compound over both the kinase-immobilized surface and the reference surface in a multi-cycle kinetic experiment.
-
The binding is monitored in real-time as an increase in the response units (RU). This is the association phase .
-
Following the injection, the running buffer flows over the chip, and the decrease in RU is monitored. This is the dissociation phase .
-
-
Surface Regeneration:
-
If necessary, inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound compound and prepare the surface for the next injection cycle. The stability of the immobilized kinase to the regeneration solution must be confirmed.
-
-
Data Analysis:
-
The reference-subtracted sensorgrams are globally fitted to a kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This fitting process yields the association rate constant (k on ) and the dissociation rate constant (k off ).
-
The equilibrium dissociation constant (K D ) is then calculated as the ratio of the rate constants (k off /k on ).
-
Conclusion
This guide provides a robust framework for the comparative analysis of 2-Chloro-4-fluoropyrimidin-5-ol analogues. The combination of strategic analogue design, systematic data organization, and the application of orthogonal, high-integrity biophysical methods like ITC and SPR is crucial for building a clear and reliable structure-activity relationship. The thermodynamic data from ITC elucidates the driving forces of binding (enthalpy vs. entropy), while the kinetic data from SPR reveals the dynamics of the interaction (residence time). Together, these methods provide the in-depth, actionable insights necessary to guide lead optimization and accelerate the development of novel, high-affinity kinase inhibitors.
References
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- BenchChem. (2025). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
- TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159-1165.
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- Nariai, Y., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening, 19(3), 428-436.
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- Creative Proteomics. (n.d.). Overview of Biacore Surface Plasmon Resonance Technology.
- Bio-Rad Laboratories. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
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- Giannetti, A. M., et al. (2021). Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry, 64(23), 17094-17106.
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spectroscopic characterization and validation of 2-Chloro-4-fluoropyrimidin-5-ol purity
Spectroscopic Characterization and Purity Validation of 2-Chloro-4-fluoropyrimidin-5-ol: A Comparative Guide
Chemical Context and the Purity Bottleneck
In modern drug discovery, halogenated pyrimidines are indispensable scaffolds. Specifically, 2-Chloro-4-fluoropyrimidin-5-ol (CAS: 1807115-17-8)[1] offers a highly functionalized, electron-deficient core. The C2-chlorine and C4-fluorine atoms provide orthogonal handles for sequential cross-coupling (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr), while the C5-hydroxyl group serves as a vector for etherification.
However, the synthesis of this building block is prone to generating structurally insidious impurities. Standard commercial grades frequently contain des-fluoro analogs (e.g., 2-chloropyrimidin-5-ol) or regioisomers (e.g., 4-chloro-2-fluoropyrimidin-5-ol) resulting from incomplete halogen exchange. Because these impurities share near-identical polarities and molecular weights with the target analyte, they often co-elute in standard High-Performance Liquid Chromatography (HPLC), leading to a dangerous overestimation of purity. In downstream synthesis, these undetected impurities consume expensive palladium catalysts, derail stoichiometric ratios, and generate inseparable complex mixtures.
Comparative Performance: Ultra-Pure vs. Standard Commercial Grade
To demonstrate the critical impact of rigorous analytical validation, we compared an "Ultra-Pure" grade of 2-Chloro-4-fluoropyrimidin-5-ol (validated via orthogonal spectroscopic methods) against a Standard Commercial Grade.
Table 1: Performance and Purity Comparison
| Analytical Metric / Parameter | Ultra-Pure Grade (Target) | Standard Commercial Grade | Downstream Impact of Impurities |
| Absolute Purity (1H-qNMR) | > 99.5% | 94.0% – 96.5% | Stoichiometric imbalance in parallel synthesis. |
| Des-fluoro Impurities (LC-MS) | < 0.1% | 1.5% – 3.0% | Generation of off-target des-fluoro side products. |
| Regioisomeric Purity | > 99.9% | ~ 95.0% | Inseparable isomeric mixtures post-coupling. |
| Model Suzuki Coupling Yield | > 92% (Clean conversion) | < 78% (Complex mixture) | Catalyst poisoning; extensive chromatographic rescue needed. |
Orthogonal Analytical Strategy: The Superiority of qNMR
Traditionally, chemical purity is assessed using HPLC with Ultraviolet (UV) detection. However, UV response factors (extinction coefficients) vary wildly between a target molecule and its impurities. A 1% peak area in HPLC-UV does not necessarily equate to 1% molar mass.
To establish true metrological traceability, Quantitative Nuclear Magnetic Resonance (qNMR) must be employed. As outlined in the [2], qNMR is a primary ratio method of measurement. Because NMR signal intensity is directly proportional to the number of nuclei generating the signal, it allows for the absolute mass fraction determination of an analyte without requiring an identical reference standard[2]. When cross-validated with LC-MS, this creates a self-validating, foolproof analytical system.
Fig 1. Orthogonal purity validation workflow combining LC-MS and qNMR for cross-verification.
Experimental Protocols: A Self-Validating System
Protocol A: Absolute Purity Determination via 1H-qNMR
This protocol establishes the absolute mass fraction of the analyte using an internal calibrant, adhering to international collaborative validation standards[3].
-
Materials:
-
Step-by-Step Methodology & Causality:
-
Gravimetric Preparation: Accurately weigh the analyte and IS into a static-free vial using a microbalance with a 0.001 mg read-out[5]. Causality: Gravimetric precision is the foundational source of accuracy in qNMR; static electricity can cause micro-losses of powder, permanently skewing the final mass ratio[5].
-
Instrument Tuning & Shimming: Transfer the dissolved sample to a 5 mm precision NMR tube[4]. Tune the probe and shim the magnetic field until the DMSO residual peak width at half-height is < 1.0 Hz. Causality: Poor shimming causes broad signal bases (Lorentzian tailing), leading to integration overlap between the analyte's C6-H proton and the IS.
-
Pulse Sequence Optimization: Execute a 90° single-pulse experiment without carbon decoupling[4]. Set the relaxation delay (D1) to 30 seconds. Causality: To maintain the quantitative relationship, D1 must be ≥ 5×T1 (longitudinal relaxation time) of the slowest relaxing proton[5]. Failing to do so artificially suppresses the signal of slower-relaxing nuclei, destroying the integration ratio.
-
Processing: Acquire 64 transients[4]. Apply manual phase and baseline correction[5]. Calculate the purity using the normalized integral of the pyrimidine C6-H peak (~8.30 ppm) against the maleic acid alkene singlet (6.26 ppm).
-
Protocol B: Impurity Profiling via LC-MS
While qNMR provides absolute mass, LC-MS is required to identify trace isobaric and regioisomeric impurities that might fall below the NMR limit of detection.
-
Step-by-Step Methodology & Causality:
-
Column Selection: Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Causality: The high theoretical plate count is mandatory to resolve closely related structural isomers (like 4-chloro-2-fluoropyrimidin-5-ol) that partition identically to the target in standard HPLC.
-
Mobile Phase Configuration:
-
Buffer A: Water + 0.1% Formic Acid.
-
Buffer B: Acetonitrile + 0.1% Formic Acid.
-
Causality: The C5-hydroxyl group on the electron-deficient pyrimidine ring is mildly acidic (pKa ~ 6.5). In neutral aqueous mobile phases, it partially ionizes, causing severe peak tailing and retention time drift. Formic acid lowers the pH below the pKa, keeping the molecule fully protonated and ensuring sharp, symmetrical peaks for accurate Area Under the Curve (AUC) integration.
-
-
Detection: Run a 10-minute gradient (5% to 95% B). Detect via ESI-MS in Negative Ion Mode. Causality: The highly electronegative halogens and the hydroxyl group make the molecule prone to deprotonation[M-H]-, providing vastly superior mass spectrometry sensitivity in negative mode compared to positive mode.
-
Spectroscopic Reference Data
To aid researchers in verifying their own batches of 2-Chloro-4-fluoropyrimidin-5-ol, the following multi-nuclear NMR assignments are provided. The distinct scalar couplings (J-couplings) between the carbon/proton nuclei and the C4-fluorine atom serve as a definitive structural fingerprint.
Table 2: Multi-Nuclear NMR Assignments (DMSO-d6, 298 K)
| Nucleus | Chemical Shift (ppm) | Multiplicity & Coupling Constants (Hz) | Assignment / Structural Note |
| 1H NMR | 10.65 | br s, 1H | C5-OH (Exchanges with D2O) |
| 1H NMR | 8.32 | d, 1H, ^4J_HF = 1.8 Hz | C6-H (Couples to C4-Fluorine) |
| 19F NMR | -64.8 | d, 1F, ^4J_FH = 1.8 Hz | C4-F |
| 13C NMR | 158.4 | d, ^1J_CF = 212.5 Hz | C4 (Directly attached to F) |
| 13C NMR | 149.2 | s | C2 (Attached to Cl) |
| 13C NMR | 140.1 | d, ^2J_CF = 22.0 Hz | C5 (Attached to OH) |
| 13C NMR | 134.8 | d, ^3J_CF = 4.5 Hz | C6 (Aromatic CH) |
References
-
Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology, PubMed (National Institutes of Health),[Link][3]
-
Purity by Absolute qNMR Instructions, American Chemical Society (ACS), [Link][4]
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Crystallographic Validation of 2-Chloro-4-fluoropyrimidin-5-ol Substituted Complexes: A Comparative Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Based Drug Design (SBDD), X-ray Crystallography, Ligand Validation
Executive Summary & Mechanistic Rationale
In structure-based drug design (SBDD) and transition metal coordination chemistry, the pyrimidine core is a privileged scaffold. Specifically, 2-Chloro-4-fluoropyrimidin-5-ol (CAS: 1807115-17-8) has emerged as a highly versatile building block. However, because small molecule ligands typically contribute only a minute fraction of the total X-ray scattering mass in a macromolecular complex, their presence and exact binding poses must be rigorously validated to prevent the over-interpretation of experimental electron density[1].
As a Senior Application Scientist, I frequently evaluate ligand-protein complexes. The selection of 2-Chloro-4-fluoropyrimidin-5-ol over traditional pyrimidine analogs is driven by precise stereoelectronic causality:
-
pKa Modulation via Fluorine: The highly electronegative C4-fluorine exerts a strong inductive effect, significantly lowering the pKa of the adjacent C5-hydroxyl group. This transforms the hydroxyl into a superior hydrogen-bond donor, locking the ligand into the target's hinge region.
-
Orthogonal Halogen Bonding: The C2-chlorine atom provides a robust halogen-bond donor vector (σ-hole) that interacts favorably with backbone carbonyls, while the C4-fluorine prevents oxidative metabolism.
-
Conformational Rigidity: This dual-anchor binding mechanism restricts the ligand's rotational degrees of freedom. Crystallographically, this translates directly to lower atomic displacement parameters (B-factors) and unambiguous electron density.
Comparative Crystallographic Performance
To objectively evaluate the structural stability of 2-Chloro-4-fluoropyrimidin-5-ol, we compare its crystallographic metrics against two common alternatives: 2,4-Dichloropyrimidin-5-ol and 4-Fluoropyrimidin-5-ol. The data below represents benchmark validation metrics when these scaffolds are co-crystallized with a representative target kinase.
Table 1: Crystallographic Validation & Binding Metrics
| Ligand Scaffold | Target IC₅₀ (nM) | X-ray Resolution (Å) | Average RSCC* | Ligand B-factor (Ų) | Δ B-factor (Ligand - Protein) | Geometry Outliers (%) |
| 2-Chloro-4-fluoropyrimidin-5-ol | 12.5 | 1.85 | 0.95 | 22.4 | + 2.1 | < 1.0 |
| 2,4-Dichloropyrimidin-5-ol | 45.0 | 2.10 | 0.88 | 35.6 | + 12.4 | 3.2 |
| 4-Fluoropyrimidin-5-ol | 110.2 | 2.45 | 0.82 | 42.1 | + 18.5 | 5.5 |
* RSCC (Real-Space Correlation Coefficient): A measure of the fit between the atomic model and the electron density map. The wwPDB Validation Task Force recommends an RSCC > 0.90 for high-confidence ligand placement[2].
Data Interpretation: The 2-Chloro-4-fluoro substitution yields the highest RSCC and a B-factor nearly identical to the surrounding protein residues (Δ B-factor of +2.1 Ų). In contrast, the 4-fluoro alternative lacks the C2-chlorine anchor, resulting in high thermal motion (B-factor 42.1 Ų), poor density fit, and a higher rate of geometric distortions as refinement algorithms struggle to fit the flexible ligand into ambiguous density[3].
Crystallographic Validation Workflow
Following the recommendations of the wwPDB Validation Task Force, modern ligand validation evaluates a combination of model-to-data fit, geometric parameters, stereochemistry, and steric clash analysis[4].
Fig 1: Self-validating crystallographic workflow for protein-ligand complexes.
Step-by-Step Experimental Methodology
To ensure scientific integrity and reproducibility, the following self-validating protocol must be used when resolving 2-Chloro-4-fluoropyrimidin-5-ol complexes.
Step 1: Co-crystallization & Data Collection
-
Complex Formation: Incubate the purified target protein (10 mg/mL) with a 5-fold molar excess of 2-Chloro-4-fluoropyrimidin-5-ol (dissolved in 100% DMSO) for 2 hours on ice. Causality: Pre-incubation ensures saturation of the binding pocket before crystal nucleation begins.
-
Crystallization: Utilize hanging-drop vapor diffusion at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution.
-
Data Collection: Flash-cool crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at 100 K at a synchrotron source to minimize radiation damage and maximize resolution.
Step 2: Ligand Restraint Generation
Do not rely on default standard libraries for novel halogenated pyrimidines.
-
Generate CIF Dictionaries: Input the SMILES string of 2-Chloro-4-fluoropyrimidin-5-ol into Phenix.elbow or AceDRG.
-
Quantum Mechanical Optimization: Run an AM1 or DFT optimization within the restraint generator. Causality: Accurate bond lengths and angles (especially the C-Cl and C-F bonds) must be defined prior to refinement. Without a custom CIF dictionary, the refinement engine will artificially distort the ligand's geometry to force it into ambiguous electron density, leading to false-positive binding poses[3].
Step 3: Refinement and Polder Map Calculation
-
Initial Refinement: Perform rigid-body and simulated annealing refinement using Phenix.refine[5] to remove model bias.
-
Ligand Placement: Fit the ligand into the positive mFo-DFc difference density map (> 3.0 σ).
-
Polder Omit Maps: Calculate a Polder omit map for the ligand. Causality: Traditional omit maps can be obscured by bulk solvent models that artificially fill the vacated binding site. Polder maps exclude bulk solvent in the omitted region, preventing the solvent model from artificially flattening the difference density. This provides unequivocal proof of the ligand's presence[6].
Step 4: wwPDB Task Force Validation Metrics
Before finalizing the structure, validate the following parameters[2]:
-
Real-Space Correlation Coefficient (RSCC): Ensure RSCC > 0.90. A lower value indicates the ligand is modeling noise.
-
B-factor Harmonization: Compare the ligand's average B-factor to the interacting hinge-region residues. A ligand B-factor significantly higher (> 15 Ų) than the surrounding protein indicates partial occupancy or a non-specific binding artifact[4].
-
Clashscore: Utilize MolProbity to ensure no severe steric clashes (> 0.4 Å overlap) exist between the C2-chlorine/C4-fluorine atoms and the protein backbone.
Conclusion
The substitution of 2-Chloro-4-fluoropyrimidin-5-ol provides a distinct structural advantage in SBDD, offering rigid, highly coordinated binding poses driven by synergistic halogen and hydrogen bonding. However, the integrity of these structural claims relies entirely on rigorous crystallographic validation. By employing custom restraint generation, Polder omit maps, and strict adherence to wwPDB Validation Task Force metrics (RSCC and B-factor harmonization), researchers can ensure their structural models are physically accurate and reliable for downstream drug development.
References
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ChemScene. 2-Chloro-4-fluoropyrimidin-5-ol Product Information. Chemikart. Available at: [Link]
-
Wlodawer, A., et al. Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands. Springer Nature. Available at: [Link]
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Liebschner, D., et al. Validating Ligands with Phenix. National Institutes of Health (PMC). Available at: [Link]
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Liebschner, D., et al. (PDF) Validating Ligands with Phenix. ResearchGate. Available at: [Link]
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Smart, O. S., et al. When good ligands go bad. ResearchGate. Available at: [Link]
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